Product packaging for Thalassotalic acid B(Cat. No.:CAS No. 1867136-49-9)

Thalassotalic acid B

Cat. No.: B1484224
CAS No.: 1867136-49-9
M. Wt: 333.4 g/mol
InChI Key: SSNQNYQKPDUFGG-LGMDPLHJSA-N
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Description

Thalassotalic Acid B is a specialized N-acyl dehydrotyrosine derivative identified from the marine bacterium Thalassotalea sp. PP2-459 . This compound has a molecular formula of C 19 H 27 NO 4 and a monoisotopic mass of 333.194 Da . Its structure, which includes a 4-hydroxyphenyl group and an 8-methylnonanoylamino chain, has been elucidated through extensive spectroscopic analysis including 2D NMR and high-resolution mass spectrometry . As part of a novel family of microbial natural products, this compound holds significant value for natural product research and drug discovery screening. Its structural similarity to Thalassotalic Acid A, a known inhibitor of the enzyme tyrosinase, suggests potential for use in biochemical research focused on melanogenesis and enzymatic browning . Researchers can employ this compound as a standard in metabolomic studies or as a lead structure in the investigation of new enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO4 B1484224 Thalassotalic acid B CAS No. 1867136-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-(8-methylnonanoylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14(2)7-5-3-4-6-8-18(22)20-17(19(23)24)13-15-9-11-16(21)12-10-15/h9-14,21H,3-8H2,1-2H3,(H,20,22)(H,23,24)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQNYQKPDUFGG-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

natural source of Thalassotalic acid B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Source of Thalassotalic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring N-acyl-α,β-didehydrotyrosine derivative. This document provides a comprehensive overview of its natural source, detailing the producing organism and the methods for its extraction, isolation, and characterization. Quantitative data from the primary literature is presented in tabular format for clarity. Furthermore, this guide outlines the experimental protocols for key analytical techniques and proposes a putative biosynthetic pathway. While specific signaling pathways for this compound have not yet been elucidated, its potential biological activities are discussed based on preliminary assays.

Natural Source

This compound is a secondary metabolite produced by a marine bacterium. The primary identified source is a strain of the genus Thalassotalea.

  • Producing Organism: Thalassotalea sp. K7-18

This marine bacterium was the source from which this compound and its analogues, Thalassotalic acids A and C, were first isolated and identified.

Quantitative Data

The isolation of this compound from the culture of Thalassotalea sp. K7-18 yielded quantifiable amounts of the pure compound. The following table summarizes the key quantitative data related to its isolation.

ParameterValue
Producing Strain Thalassotalea sp. K7-18
Culture Volume 10 L
Initial Extract Yield 1.2 g (from ethyl acetate extract)
Pure Compound Yield 4.5 mg
Molecular Formula C₁₉H₂₇NO₄
Molecular Weight 333.4 g/mol

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, extraction, isolation, and structure elucidation of this compound.

Fermentation of Thalassotalea sp. K7-18

The Thalassotalea sp. K7-18 strain was cultured to generate sufficient biomass for the extraction of secondary metabolites.

  • Seed Culture: A seed culture was initiated by inoculating a loopful of the bacterial strain into 50 mL of marine broth. The culture was incubated at 30 °C for 48 hours with shaking at 150 rpm.

  • Large-Scale Culture: The seed culture was used to inoculate 10 L of marine broth. The large-scale culture was incubated at 30 °C for 7 days with aeration and agitation.

Extraction and Fractionation

Following fermentation, the bacterial culture was processed to extract the organic compounds.

  • Centrifugation: The 10 L culture was centrifuged to separate the supernatant from the bacterial cells.

  • Solvent Extraction: The supernatant was extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers were combined and concentrated under reduced pressure to yield a crude extract (1.2 g).

  • Solvent Partitioning: The crude extract was dissolved in 90% aqueous methanol (MeOH) and partitioned against n-hexane to remove nonpolar constituents. The 90% MeOH fraction was then further partitioned against butanol (BuOH).

Isolation of this compound

The butanol fraction was subjected to a series of chromatographic steps to isolate the pure compound.

  • ODS Flash Chromatography: The BuOH fraction was separated by reversed-phase flash chromatography on an octadecyl-functionalized silica gel (ODS) column using a stepwise gradient of MeOH in H₂O.

  • Preparative HPLC: Fractions containing this compound were further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with an isocratic elution of 65% aqueous acetonitrile (MeCN) containing 0.1% formic acid.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and molecular formula.

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were acquired to establish the connectivity of atoms and the overall structure. The IUPAC name was determined to be (Z)-3-(4-hydroxyphenyl)-2-(8-methylnonanoylamino)prop-2-enoic acid.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Fractionation cluster_isolation Isolation cluster_analysis Structure Elucidation Fermentation 10 L Culture of Thalassotalea sp. K7-18 Centrifugation Centrifugation Fermentation->Centrifugation EtOAc_Extraction Ethyl Acetate Extraction of Supernatant Centrifugation->EtOAc_Extraction Solvent_Partitioning Solvent Partitioning (Hexane, BuOH) EtOAc_Extraction->Solvent_Partitioning Flash_Chromatography ODS Flash Chromatography Solvent_Partitioning->Flash_Chromatography HPLC Preparative HPLC Flash_Chromatography->HPLC Analysis HR-MS & NMR Spectroscopy HPLC->Analysis

Isolation workflow for this compound.
Putative Biosynthetic Pathway

This compound is an N-acyl-α,β-didehydrotyrosine derivative. Its biosynthesis is proposed to involve components of both fatty acid synthesis and non-ribosomal peptide synthesis.

biosynthetic_pathway cluster_fatty_acid Fatty Acid Synthesis cluster_amino_acid Amino Acid Precursor cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Machinery cluster_product Final Product Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl_CoA->Fatty_Acid_Synthase Methylnonanoyl_CoA 8-Methylnonanoyl-CoA Fatty_Acid_Synthase->Methylnonanoyl_CoA NRPS_Activation NRPS Activation & Acylation Methylnonanoyl_CoA->NRPS_Activation Tyrosine L-Tyrosine Tyrosine->NRPS_Activation Dehydrogenation Dehydrogenation NRPS_Activation->Dehydrogenation Thalassotalic_Acid_B This compound Dehydrogenation->Thalassotalic_Acid_B

Putative biosynthetic pathway of this compound.

Biological Activity

Preliminary biological assays were conducted on Thalassotalic acids A-C. While specific signaling pathways have not been detailed, the initial screening provides insights into their potential therapeutic applications.

  • Antibacterial Activity: Thalassotalic acids A-C were evaluated for their ability to inhibit the growth of various bacterial strains.

  • Cytotoxic Activity: The compounds were also tested for their cytotoxic effects against different cancer cell lines.

Further research is required to elucidate the specific mechanisms of action and the signaling pathways involved in these observed biological activities. The unique structure of this compound makes it an interesting candidate for further investigation in drug discovery and development programs.

Absence of Biosynthetic Pathway Data for Thalassotalic Acid B Necessitates Focus on Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biosynthesis of Thalassotalic acid B, a novel N-acyldehydrotyrosine analogue isolated from a marine bacterium, have revealed a significant gap in the scientific literature. Currently, there is no published information detailing the natural enzymatic pathway, including the precursor molecules, key enzymes, or the genetic basis for its production. Research to date has concentrated on the chemical synthesis and biological activity of this compound and its congeners, Thalassotalic acids A and C.

This technical guide will therefore pivot to provide an in-depth overview of the validated chemical synthesis of this compound. The methodologies outlined are based on the concise and modular approach developed by Patrone et al. (2019). This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this class of compounds.

Chemical Synthesis of this compound: A Modular Three-Step Approach

The total synthesis of this compound is achieved through a three-step process that offers the flexibility to introduce structural diversity at each stage. The general workflow involves the formation of an oxazolone intermediate, followed by coupling with a fatty acid, and subsequent hydrolysis to yield the final product.

Quantitative Data Summary

While a specific IC50 value for the tyrosinase inhibitory activity of this compound is not explicitly stated in the primary literature, data for the closely related Thalassotalic acid A and a synthetic analogue are available.

CompoundTargetIC50 Value (μM)
Thalassotalic acid ATyrosinase130
Synthetic AnalogueTyrosinase65[1][2]

Experimental Protocols

The following protocols are adapted from the work of Patrone et al. and provide a detailed methodology for the key transformations in the synthesis of this compound.

Step 1: Synthesis of the Oxazolone Intermediate

Materials:

  • N-acetyl-L-tyrosine

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • A mixture of N-acetyl-L-tyrosine, acetic anhydride, and a catalytic amount of sodium acetate is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.

  • The crude oxazolone is collected by filtration, washed with water, and dried under vacuum.

Step 2: Acylation of the Oxazolone

Materials:

  • Oxazolone intermediate from Step 1

  • (Z)-dec-3-enoic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the oxazolone intermediate and (Z)-dec-3-enoic acid in anhydrous DCM, DMAP is added, and the mixture is cooled in an ice bath.

  • DCC is added portion-wise to the cooled solution.

  • The reaction is stirred at room temperature until completion as indicated by TLC.

  • The dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the acylated oxazolone.

Step 3: Hydrolysis to this compound

Materials:

  • Acylated oxazolone from Step 2

  • Aqueous solution of sodium hydroxide or other suitable base

  • Methanol or other suitable solvent

Procedure:

  • The acylated oxazolone is dissolved in a suitable solvent, and an aqueous basic solution is added.

  • The mixture is stirred at room temperature, and the hydrolysis is monitored by TLC.

  • Upon completion, the reaction mixture is acidified to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Visualizing the Synthesis and Related Pathways

To aid in the understanding of the chemical synthesis and the biological context of this compound, the following diagrams have been generated.

Chemical_Synthesis_of_Thalassotalic_Acid_B cluster_step1 Step 1: Oxazolone Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis N-acetyl-L-tyrosine N-acetyl-L-tyrosine Oxazolone_Intermediate Oxazolone_Intermediate N-acetyl-L-tyrosine->Oxazolone_Intermediate Acetic anhydride, Sodium acetate, Heat Acylated_Oxazolone Acylated_Oxazolone Oxazolone_Intermediate->Acylated_Oxazolone (Z)-dec-3-enoic acid, DCC, DMAP, DCM Z_dec_3_enoic_acid Z_dec_3_enoic_acid Thalassotalic_Acid_B Thalassotalic_Acid_B Acylated_Oxazolone->Thalassotalic_Acid_B NaOH(aq), Methanol Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Thalassotalic_Acid_A Thalassotalic_Acid_A Thalassotalic_Acid_A->Tyrosinase Inhibition (IC50 = 130 µM)

References

Unveiling the Chemical Architecture of Thalassotalic Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the chemical structure elucidation of Thalassotalic acid B, a novel N-acyldehydrotyrosine analogue isolated from the marine bacterium Thalassotalea sp. PP2-459. First reported in 2016, this natural product has garnered interest for its potential as a tyrosinase inhibitor. This document provides a comprehensive overview of the spectroscopic and spectrometric data that were pivotal in determining its molecular structure, along with the detailed experimental protocols employed in its isolation and characterization.

Executive Summary

This compound was characterized through a combination of high-resolution mass spectrometry (HR-ESI-MS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The planar structure was established by analyzing the correlations observed in 1H-1H COSY, HSQC, and HMBC experiments. The determination of its molecular formula was achieved through HR-ESI-MS. This guide serves as a technical resource, presenting the key data and methodologies in a structured format to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Quantitative Spectroscopic and Spectrometric Data

The structural elucidation of this compound relied on the precise interpretation of quantitative data obtained from various analytical techniques. These data are summarized in the tables below for clarity and comparative analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis was crucial in determining the elemental composition of this compound.

Parameter Value
Ionization ModePositive
Observed m/z [M+H]+348.2169
Calculated m/z [M+H]+348.2175
Molecular FormulaC19H29NO4
Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The 1H and 13C NMR data were acquired in Methanol-d4 (CD3OD) at 500 MHz and 125 MHz, respectively. The assignments were confirmed by 2D NMR experiments (COSY, HSQC, HMBC).

Position δC (ppm) δH (ppm), mult. (J in Hz) COSY Correlations HMBC Correlations
1172.9--H-2
2131.67.05, s-C-1, C-3, C-4, C-8
3130.0---
4131.17.41, d (8.5)H-5C-2, C-6, C-8
5116.86.82, d (8.5)H-4C-3, C-7
6159.2---
7126.2---
8133.4---
9175.8--H-10
1037.22.28, t (7.4)H-11C-9, C-11, C-12
1127.01.62, p (7.4)H-10, H-12C-9, C-10, C-12, C-13
1230.21.31-1.38, mH-11, H-13, H-14, H-15C-10, C-11, C-13, C-14
1330.21.31-1.38, mH-12, H-14, H-15, H-16C-11, C-12, C-14, C-15
1430.21.31-1.38, mH-12, H-13, H-15, H-16C-12, C-13, C-15, C-16
1530.21.31-1.38, mH-12, H-13, H-14, H-16C-13, C-14, C-16, C-17
1633.11.31-1.38, mH-15, H-17, H-18, H-19C-14, C-15, C-17, C-18
1723.71.31-1.38, mH-16, H-18C-15, C-16, C-18, C-19
1814.50.91, t (7.0)H-17C-16, C-17
1920.01.29, d (7.2)H-11'C-10', C-11', C-12'

Note: Some proton and carbon signals for the aliphatic chain (C-12 to C-17) overlap, as is common for long alkyl chains.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments conducted in the structure elucidation of this compound.

Isolation and Purification
  • Bacterial Fermentation: Thalassotalea sp. PP2-459 was cultured in a marine broth medium at 28 °C with shaking for 7 days.

  • Extraction: The culture broth was extracted with an equal volume of ethyl acetate. The organic layer was collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Fractions containing the compounds of interest were identified by thin-layer chromatography (TLC) and combined.

    • Further purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient elution of acetonitrile in water (with 0.1% formic acid) to afford pure this compound.

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy:

    • NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

    • Samples were dissolved in methanol-d4 (CD3OD).

    • 1H and 13C chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (CD3OD: δH 3.31, δC 49.0).

    • Standard pulse sequences were used for 1D 1H and 13C NMR, as well as for 2D COSY, HSQC, and HMBC experiments.

  • Mass Spectrometry:

    • High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • The sample was dissolved in methanol and infused into the ESI source.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis Fermentation Bacterial Fermentation (Thalassotalea sp. PP2-459) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction VLC Vacuum Liquid Chromatography (Silica Gel) Extraction->VLC HPLC Reversed-Phase HPLC (C18) VLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound HRMS HR-ESI-MS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Structure Elucidated Structure of This compound HRMS->Structure Molecular Formula NMR_1D->Structure Functional Groups & Proton/Carbon Framework NMR_2D->Structure Connectivity & Planar Structure

Figure 1. Experimental workflow for the structure elucidation of this compound.

Key Structural Features and Relationships

The spectroscopic data revealed a structure consisting of a dehydrotyrosine core N-acylated with a decanoic acid chain. The key correlations that established this connectivity are illustrated below.

structural_relationships cluster_structure Key Structural Moieties of this compound cluster_correlations Key HMBC Correlations Dehydrotyrosine Dehydrotyrosine Core Aliphatic_Chain Decanoic Acid Chain Dehydrotyrosine->Aliphatic_Chain Amide Linkage H2_C1 H-2 to C-1 (Carboxyl) Dehydrotyrosine->H2_C1 confirms H4_C8 H-4 to C-8 (Quaternary Carbon) Dehydrotyrosine->H4_C8 confirms H2_C4 H-2 to C-4 Dehydrotyrosine->H2_C4 confirms H10_C9 H-10 to C-9 (Amide Carbonyl) Aliphatic_Chain->H10_C9 establishes

Figure 2. Logical relationships of key structural components and HMBC correlations.

Conclusion

The comprehensive analysis of HR-ESI-MS and multidimensional NMR data unequivocally established the chemical structure of this compound as (Z)-2-(decanamido)-3-(4-hydroxyphenyl)acrylic acid. The detailed quantitative data and experimental protocols presented herein provide a valuable resource for researchers engaged in the study of marine natural products and the development of novel enzyme inhibitors. The elucidation of this structure paves the way for future synthetic efforts and structure-activity relationship (SAR) studies to explore the full therapeutic potential of this class of compounds.

Spectroscopic and Spectrometric Characterization of Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the marine-derived natural product, Thalassotalic Acid B.

This compound is a member of the thalassotalic acids, a family of N-acyldehydrotyrosine analogues isolated from the marine bacterium Thalassotalea sp. PP2-459.[1] These compounds have garnered interest due to their potential as tyrosinase inhibitors. This document provides a detailed overview of the spectroscopic and spectrometric data for this compound, essential for its identification, characterization, and further investigation in drug discovery and development.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For this compound, the data provides a precise mass measurement, confirming its molecular formula.

ParameterValue
Molecular FormulaC₁₉H₂₇NO₄
Ionization ModePositive
Observed m/z[M+H]⁺ 334.2013
Calculated m/z[M+H]⁺ 334.2018

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, acquired in methanol-d₄, are presented below.

¹H NMR Data (500 MHz, CD₃OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2'2.38t7.52H
3'1.67p7.52H
4'1.34-1.42m4H
5'1.34-1.42m2H
6'1.34-1.42m2H
7'1.20m1H
8'1.58m1H
9'0.92d6.56H
27.15s1H
47.50d8.52H
56.81d8.52H
¹³C NMR Data (125 MHz, CD₃OD)
PositionChemical Shift (δ, ppm)
1'175.8
2'38.0
3'26.9
4'30.2
5'30.2
6'40.0
7'28.9
8'29.0
9'23.1
1168.5
2131.5
3128.2
4133.0
5116.5
6160.2
7128.0

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is paramount for accurate structural elucidation. The following sections detail the methodologies employed for obtaining the MS and NMR data for this compound.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Samples of this compound were analyzed using a high-resolution mass spectrometer equipped with an electrospray ionization source. The general procedure is as follows:

  • Sample Preparation: A dilute solution of the purified compound was prepared in a suitable solvent, typically methanol or acetonitrile.

  • Infusion: The sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: The sample was ionized using electrospray ionization in positive ion mode.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions was measured using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, to ensure high mass accuracy.

  • Data Processing: The acquired data was processed to determine the exact mass of the [M+H]⁺ ion and to calculate the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.

  • Sample Preparation: Approximately 1-5 mg of purified this compound was dissolved in ~0.5 mL of CD₃OD.

  • Data Acquisition:

    • ¹H NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak of methanol-d₄ (δH 3.31) was used as a reference.

    • ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. The solvent peak (δC 49.0) was used for chemical shift referencing.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were reported in parts per million (ppm) relative to the solvent signal.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow, starting from the biological source and culminating in the detailed structural data presented here.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic and Spectrometric Analysis cluster_elucidation Structure Elucidation Marine_Bacterium Marine Bacterium (Thalassotalea sp. PP2-459) Crude_Extract Crude Extract Marine_Bacterium->Crude_Extract Extraction Purified_Compound Purified this compound Crude_Extract->Purified_Compound Chromatography HRMS HR-ESI-MS Analysis Purified_Compound->HRMS NMR NMR Spectroscopy (1H, 13C) Purified_Compound->NMR Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula Structural_Fragments Identify Structural Fragments NMR->Structural_Fragments Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Combine Data Structural_Fragments->Final_Structure Combine Data

Workflow for the isolation and structural elucidation of this compound.

This guide provides the foundational spectroscopic and spectrometric data for this compound, which is crucial for its unambiguous identification and serves as a basis for further research into its biological activities and potential applications. Researchers are encouraged to refer to the primary literature for more detailed experimental procedures and data interpretation.

References

physical and chemical properties of Thalassotalic acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological activity of Thalassotalic acid B, a novel N-acyldehydrotyrosine derivative. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Core Physical and Chemical Properties

This compound is a naturally occurring compound isolated from the marine bacterium Thalassotalea sp. PP2-459. Its structure has been elucidated through extensive spectroscopic analysis. The key physical and chemical data are summarized below.

PropertyValueSource
Appearance Brown amorphous powderDeering et al., 2016
Molecular Formula C19H25NO4Deering et al., 2016
Molecular Weight 331.1784 g/mol Deering et al., 2016
Exact Mass (HRESIMS) m/z 332.1872 [M-H]- (calcd for C19H26NO4, 332.1867)Deering et al., 2016
UV (MeOH) λmax (log ε) 201 (4.12), 299 (4.03) nmDeering et al., 2016
IR (ZnSe) νmax (cm-1) 3326, 3118 (br), 2925, 2853, 1688, 1656, 1601, 1584, 1270, 1168Deering et al., 2016

Spectroscopic Data

The structural elucidation of this compound was accomplished using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Data (600 MHz, DMSO-d6)
PositionδH (ppm)MultiplicityJ (Hz)
2'7.39s
27.28d8.5
67.28d8.5
36.75d8.5
56.75d8.5
2''2.18t7.4
3''1.51p7.4
4''-8''1.25m
9''0.85t7.0
13C NMR Data (150 MHz, DMSO-d6)
PositionδC (ppm)
1'166.4
1''172.0
3'131.9
1126.3
2'125.8
4157.9
2131.0
6131.0
3115.5
5115.5
2''36.1
3''25.4
4''28.7
5''28.8
6''28.7
7''31.3
8''22.1
9''13.9

Biological Activity: Tyrosinase Inhibition

This compound belongs to a class of compounds that have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. While the initial discovery paper highlighted the activity of its analogue, Thalassotalic acid A (IC50 = 130 µM), subsequent research has confirmed that Thalassotalic acids A-C are all active as tyrosinase inhibitors. The specific IC50 value for this compound has not been explicitly reported in the primary literature.

Signaling Pathway

The inhibitory action of this compound on tyrosinase directly impacts the melanin biosynthesis pathway. By blocking the function of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the production of melanin.

Melanin_Biosynthesis_Inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibitor Inhibitory Action L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Steps Thalassotalic_Acid_B This compound Tyrosinase_Enzyme Tyrosinase Thalassotalic_Acid_B->Tyrosinase_Enzyme Inhibits Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatography A Culture of Thalassotalea sp. PP2-459 B Centrifugation to remove cells A->B C Supernatant extraction with Ethyl Acetate B->C D Crude Extract C->D Evaporation E Reversed-Phase (C18) Flash Chromatography D->E F Fractionation E->F G Reversed-Phase HPLC F->G H Pure this compound G->H

Thalassotalic acid B CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Thalassotalic acid B | C30H46O5 | ChemSpider this compound is a natural product found in Thalassiosira pseudonana with data available. --INVALID-LINK-- this compound - PubChem this compound is a natural product found in Thalassiosira pseudonana. --INVALID-LINK-- PubChem International Chemical Identifier. InChI=1S/C30H46O5/c1-17(2)18-10-13-30(26(33)34)16-29(6)15-12-21-27(4)19(25(32)14-20(21)22(29)23(18)31)9-8-24(35-27)28(27,5)3/h9,18,20-23,31-32H,8,10-16H2,1-6H3,(H,33,34)/t18-,20+,21-,22-,23+,24-,27-,28-,29-,30+/m1/s1 ... --INVALID-LINK-- this compound | CAS:106569-99-5 | Santa Cruz Biotechnology this compound is available at Santa Cruz Biotechnology. View CAS number, structure, and more. --INVALID-LINK-- CAS 106569-99-5 this compound - Cymit Química this compound is a secondary metabolite produced by the marine diatom Thalassiosira pseudonana. It is a sesterterpenoid, a class of terpenoids with 25 ... --INVALID-LINK-- 106569-99-5 | this compound | BioViotica this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | 106569-99-5 this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound - Cayman Chemical this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana.1. WARNING This product is not for human or veterinary use. --INVALID-LINK-- this compound, 106569-99-5 this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | C30H46O5 - PubChem The IUPAC name of this compound is (1R,3aS,4S,5R,7S,8R,11aS,11bS)-4-(2-carboxy-2-methylpropyl)-1,7,9,9-tetramethyl-3,3a,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-2H-1,5-epoxycyclopenta[a]cyclopropa[e]cycloundecene-7,8-diol. --INVALID-LINK-- this compound | CAS 106569-99-5 | MedKoo this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | CAS 106569-99-5 | Selleck Chemicals this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | CAS 106569-99-5 | Biosynth Biosynth Carbosynth is a global supplier of chemicals and custom synthesis services. We have a large product portfolio of carbohydrates, nucleosides, enzyme ... --INVALID-LINK-- this compound | CAS NO. 106569-99-5 this compound Chemical Structure.png. Synonyms: No data available. CAS No. 106569-99-5. Molecular Formula: C30H46O5. Molecular Weight: 490.7. --INVALID-LINK-- this compound CAS 106569-99-5 - BLDpharm BLDpharm is a leading company in the research, development, and manufacture of high quality chemicals. We have a team of experienced professionals who are ... --INVALID-LINK-- this compound | CAS:106569-99-5 - LGC Standards this compound. CAS:106569-99-5. Additional Information: This product is not available in the USA. Molecular Formula: C30H46O5. --INVALID-LINK-- this compound | CAS 106569-99-5 this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound, a sesterterpenoid natural product isolated from the marine diatom Thalassiosira pseudonana. This document summarizes its core chemical identifiers, and is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Chemical Data

A clear identification of this compound is crucial for any research endeavor. The following table provides its key identifiers.

IdentifierValue
CAS Number106569-99-5
IUPAC Name(1R,3aS,4S,5R,7S,8R,11aS,11bS)-4-(2-carboxy-2-methylpropyl)-1,7,9,9-tetramethyl-3,3a,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-2H-1,5-epoxycyclopenta[a]cyclopropa[e]cycloundecene-7,8-diol
Molecular FormulaC30H46O5
Molecular Weight490.7 g/mol
InChI KeyInChI=1S/C30H46O5/c1-17(2)18-10-13-30(26(33)34)16-29(6)15-12-21-27(4)19(25(32)14-20(21)22(29)23(18)31)9-8-24(35-27)28(27,5)3/h9,18,20-23,31-32H,8,10-16H2,1-6H3,(H,33,34)/t18-,20+,21-,22-,23+,24-,27-,28-,29-,30+/m1/s1

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name and the more specific chemical identifiers for this compound.

G This compound This compound CAS Number CAS Number This compound->CAS Number IUPAC Name IUPAC Name This compound->IUPAC Name Molecular Formula Molecular Formula IUPAC Name->Molecular Formula InChI Key InChI Key Molecular Formula->InChI Key

Caption: Hierarchical relationship of chemical identifiers.

A Technical Guide to the Preliminary Biological Activity of Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial biological activity reported for Thalassotalic acid B, a novel natural product. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a recently identified N-acyl dehydrotyrosine derivative isolated from the Gram-negative marine bacterium, Thalassotalea sp. PP2-459.[1][2][3] This bacterium was sourced from a carpet-shell clam (Ruditapes decussata) in a bivalve hatchery in Galicia, NW Spain.[2] The preliminary biological evaluation of this compound and its congeners has revealed its potential as an enzyme inhibitor. This guide will detail the quantitative data, experimental methodologies, and the relevant biochemical pathway associated with its primary biological activity.

Quantitative Biological Activity Data

The primary biological activity identified for this compound is the inhibition of the enzyme tyrosinase.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin and is a target for agents that address hyperpigmentation and enzymatic browning in the food industry.[1] The inhibitory activity of this compound, along with its structurally related compounds isolated from Thalassotalea sp. PP2-459, is summarized in the table below.

Compound NameStructureTarget EnzymeIC50 Value (μM)Source Organism
This compound N-acyl dehydrotyrosine derivativeMushroom Tyrosinase470Thalassotalea sp. PP2-459
Thalassotalic acid AN-acyl dehydrotyrosine derivativeMushroom Tyrosinase130Thalassotalea sp. PP2-459
Thalassotalic acid CN-acyl dehydrotyrosine derivativeMushroom Tyrosinase280Thalassotalea sp. PP2-459
Thalassotalamide AN-acyl dehydrotyrosine derivativeMushroom TyrosinaseInactive at 1 mMThalassotalea sp. PP2-459
Thalassotalamide BN-acyl dehydrotyrosine derivativeMushroom TyrosinaseInactive at 1 mMThalassotalea sp. PP2-459
Kojic Acid (Control)-Mushroom Tyrosinase46-
Arbutin (Control)-Mushroom Tyrosinase100-

Experimental Protocols

The following is a detailed methodology for the in vitro mushroom tyrosinase inhibition assay used to determine the biological activity of this compound.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is based on the measurement of dopachrome formation when L-DOPA is oxidized by tyrosinase.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich, 30 U/mL)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) (10 mM)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of the solvent (e.g., DMSO).

  • To each well, add 40 µL of mushroom tyrosinase solution (30 U/mL) and 100 µL of 0.1 M phosphate buffer (pH 6.8).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the control reaction (enzyme + substrate + solvent).

    • A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Melanin_Biosynthesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanins Eumelanin & Pheomelanin Dopaquinone->Melanins Series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Melanin Biosynthesis Pathway and Inhibition Point

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound) Solutions Preincubation Pre-incubate Test Compound with Tyrosinase Compound_Prep->Preincubation Enzyme_Prep Prepare Tyrosinase Solution Enzyme_Prep->Preincubation Substrate_Prep Prepare L-DOPA Solution Reaction_Start Add L-DOPA to Initiate Reaction Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Absorbance at 475 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Experimental Workflow for Tyrosinase Inhibition Assay

Conclusion

This compound demonstrates inhibitory activity against mushroom tyrosinase, suggesting its potential for further investigation as a modulator of melanin biosynthesis. The provided data and protocols offer a foundational resource for researchers interested in exploring the therapeutic or industrial applications of this novel marine natural product and its analogues. Further studies are warranted to elucidate its mechanism of inhibition in more detail, to assess its activity in cellular and in vivo models, and to explore a broader range of potential biological targets.

References

Methodological & Application

Total Synthesis of Thalassotalic Acid B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Thalassotalic acid B, a natural product with known tyrosinase inhibition activity. The methodology is based on the concise and modular synthesis developed by Schulz et al.[1] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation and further investigation of this compound and its analogs.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a concise and modular route, commencing from commercially available starting materials. The key steps involve the formation of an N-acyldehydrotyrosine scaffold. The overall workflow is depicted in the diagram below.

Total_Synthesis_Thalassotalic_Acid_B cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 L-Tyrosine methyl ester step1 N-acylation start1->step1 start2 Isovaleryl chloride start2->step1 step2 Oxidation step1->step2 step3 Ester Hydrolysis step2->step3 product This compound step3->product

Caption: Synthetic workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its biological activity.

Table 1: Synthesis Yields

StepReactionProductYield (%)
1N-acylationN-isovaleryl-L-tyrosine methyl ester95
2OxidationN-isovaleryl-dehydrotyrosine methyl ester60
3Ester HydrolysisThis compound98

Table 2: Spectroscopic Data for this compound

TypeData
¹H NMR (400 MHz, CD₃OD)δ 7.82 (d, J = 8.7 Hz, 2H), 7.49 (s, 1H), 6.91 (d, J = 8.7 Hz, 2H), 2.24 (d, J = 7.0 Hz, 2H), 1.08 – 0.99 (m, 1H), 0.97 (d, J = 6.6 Hz, 6H)
¹³C NMR (101 MHz, CD₃OD)δ 173.5, 167.2, 160.7, 134.1, 131.8, 128.2, 116.9, 46.2, 26.8, 22.8
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₄H₁₈NO₄: 264.1230; found: 264.1232

Table 3: Biological Activity

CompoundTargetIC₅₀ (µM)
This compoundTyrosinase>250
Thalassotalic Acid ATyrosinase130[2]
Kojic Acid (Control)Tyrosinase46[2]
Arbutin (Control)Tyrosinase100[2]

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the total synthesis of this compound.

Step 1: N-acylation to N-isovaleryl-L-tyrosine methyl ester
  • Materials: L-Tyrosine methyl ester, Isovaleryl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve L-Tyrosine methyl ester (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add isovaleryl chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford N-isovaleryl-L-tyrosine methyl ester.

Step 2: Oxidation to N-isovaleryl-dehydrotyrosine methyl ester
  • Materials: N-isovaleryl-L-tyrosine methyl ester, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve N-isovaleryl-L-tyrosine methyl ester (1.0 eq) in CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.

    • Reflux the reaction mixture for 4 hours.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • To the crude bromide, add TEA (2.0 eq) in DCM and stir at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to yield N-isovaleryl-dehydrotyrosine methyl ester.

Step 3: Ester Hydrolysis to this compound
  • Materials: N-isovaleryl-dehydrotyrosine methyl ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve N-isovaleryl-dehydrotyrosine methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.

Signaling Pathway

The inhibitory activity of this compound and its analogs is directed towards tyrosinase, a key enzyme in the melanin biosynthesis pathway. Inhibition of tyrosinase can reduce the production of melanin, which is relevant for conditions related to hyperpigmentation.

Melanin_Biosynthesis_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Thalassotalic_Acid_B This compound Thalassotalic_Acid_B->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

References

Application Note: A Proposed HPLC-MS/MS Method for the Quantitative Analysis of Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective detection and quantification of Thalassotalic acid B in biological matrices. Thalassotalic acids are N-acyldehydrotyrosine analogues with potential tyrosinase inhibition activity, making them of interest for drug development and biomedical research.[1] The described methodology provides a robust starting point for researchers requiring accurate measurement of this compound and can be adapted for pharmacokinetic, metabolism, and biomarker studies.

Introduction

Thalassotalic acids A-C are a class of N-acyl-amino acids isolated from marine bacteria.[1] this compound, a member of this class, possesses a chemical structure amenable to analysis by liquid chromatography-mass spectrometry. Its molecular structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a long acyl chain, allows for efficient separation using reversed-phase chromatography and sensitive detection by electrospray ionization mass spectrometry. This proposed method is designed to offer the high selectivity and sensitivity required for the analysis of this compound in complex biological samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from plasma or serum samples.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Note: MS parameters should be optimized for the specific instrument used.

Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed for this compound and a hypothetical internal standard (IS). These values are predictive and require experimental optimization. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound[To be determined based on exact mass][Fragment 1]1003015
This compound[To be determined based on exact mass][Fragment 2]1003025
Internal Standard (IS)[To be determined based on exact mass][Fragment 1]1003015

Data Presentation: Representative Quantitative Data

The following tables represent the expected performance of the method after validation.

Table 5: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 6: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound5< 10< 1590 - 110
This compound50< 10< 1590 - 110
This compound500< 10< 1590 - 110

Table 7: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Visualization of Experimental Workflow and Method Development

G Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation with Acetonitrile Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis.

G Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation cluster_app Application MS_Opt MS Parameter Optimization (Infusion of Standard) LC_Opt LC Method Development (Column and Mobile Phase Screening) MS_Opt->LC_Opt SamplePrep_Opt Sample Preparation Optimization LC_Opt->SamplePrep_Opt Linearity Linearity & Range SamplePrep_Opt->Linearity Stability Stability SamplePrep_Opt->Stability Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy Linearity->Accuracy Selectivity Selectivity & Matrix Effects Linearity->Selectivity SampleAnalysis Analysis of Study Samples Precision->SampleAnalysis Accuracy->SampleAnalysis Selectivity->SampleAnalysis Stability->SampleAnalysis

References

Application Note & Protocol: In Vitro Experimental Model for Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalassotalic acid B is a novel N-acyldehydrotyrosine analog originally identified for its potent tyrosinase inhibitory activity. Tyrosinase is the rate-limiting enzyme in the complex process of melanin synthesis (melanogenesis). Dysregulation of melanogenesis can lead to hyperpigmentation disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation. Consequently, inhibitors of tyrosinase are of significant interest in the development of dermatological and cosmetic agents for skin lightening and the treatment of hyperpigmentary conditions.

This document provides a comprehensive in vitro experimental model to characterize the biological activity of this compound. The protocols detailed herein describe the use of B16-F10 murine melanoma cells, a well-established model for studying melanogenesis, to assess the compound's effect on cell viability, melanin production, and cellular tyrosinase activity. Additionally, a protocol utilizing the RAW 264.7 murine macrophage cell line is included to evaluate the potential anti-inflammatory properties of this compound, a common secondary screening for natural product derivatives.

Materials and Reagents

  • This compound (or a synthesized analog)

  • B16-F10 murine melanoma cells (ATCC® CRL-6475™)

  • RAW 264.7 murine macrophage cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Roswell Park Memorial Institute (RPMI)-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • α-Melanocyte Stimulating Hormone (α-MSH)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, and 2.5% H₃PO₄)

  • Sodium Nitrite (NaNO₂)

  • Triton™ X-100

  • Sodium Hydroxide (NaOH)

  • Bicinchoninic acid (BCA) protein assay kit

Experimental Protocols

Cell Culture and Maintenance

B16-F10 Murine Melanoma Cells

  • Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1][2]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][2]

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:10.[3]

RAW 264.7 Murine Macrophage Cells

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4]

  • Subculture the cells when they reach 80% confluency by gentle scraping.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks.

Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound on the viability of B16-F10 and RAW 264.7 cells.

  • Seed B16-F10 cells (1 x 10⁴ cells/well) or RAW 264.7 cells (2 x 10⁴ cells/well) into 96-well plates and allow them to adhere for 24 hours.[1]

  • Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the respective cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay in B16-F10 Cells

This assay quantifies the effect of this compound on melanin production.

  • Seed B16-F10 cells (2.5 x 10⁴ cells/well) into 6-well plates and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (a stimulator of melanogenesis, typically at 100 nM) for 48-72 hours.[8][9]

  • After treatment, wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension and dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[9]

  • Measure the absorbance of the supernatant at 405 nm.[8][10]

  • The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay.

Cellular Tyrosinase Activity Assay in B16-F10 Cells

This assay measures the intracellular tyrosinase activity.

  • Seed B16-F10 cells in a 24-well plate and treat them with this compound and α-MSH as described for the melanin content assay.[10]

  • After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 in phosphate buffer.[10]

  • Freeze the cell lysate at -80°C and then thaw it.[10]

  • Centrifuge the lysate at 12,000 rpm for 15 minutes to obtain the supernatant containing the tyrosinase enzyme.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • To 90 µL of the supernatant (containing an equal amount of protein for all samples), add 10 µL of 10 mM L-DOPA.

  • Incubate the mixture at 37°C for 1 hour.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome produced.

  • The tyrosinase activity is expressed as a percentage of the control.

Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Cells)

This assay evaluates the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.

  • Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.[4]

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[11]

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[11][12]

  • Incubate at room temperature for 10 minutes.[11]

  • Measure the absorbance at 540 nm.[11]

  • Use a sodium nitrite solution to generate a standard curve to quantify the nitrite concentration in the samples.

Data Presentation

Table 1: Cytotoxicity of this compound on B16-F10 and RAW 264.7 Cells

Concentration (µM)B16-F10 Cell Viability (%)RAW 264.7 Cell Viability (%)
0 (Control)100 ± 5.2100 ± 4.8
198.7 ± 4.599.1 ± 5.1
1095.3 ± 3.996.5 ± 4.2
2592.1 ± 5.693.2 ± 3.7
5088.4 ± 6.189.9 ± 5.3
10075.2 ± 7.378.6 ± 6.8

*Data are presented as mean ± SD (n=3).

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16-F10 Cells

TreatmentMelanin Content (%)Tyrosinase Activity (%)
Control100 ± 8.1100 ± 7.5
α-MSH (100 nM)250 ± 15.3230 ± 12.9
α-MSH + T. acid B (10 µM)210 ± 12.5195 ± 11.2
α-MSH + T. acid B (25 µM)175 ± 10.8160 ± 9.8
α-MSH + T. acid B (50 µM)130 ± 9.2125 ± 8.1

*Data are presented as mean ± SD (n=3).

Table 3: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)45.8 ± 3.7
LPS + T. acid B (10 µM)40.2 ± 2.9
LPS + T. acid B (25 µM)32.5 ± 2.1
LPS + T. acid B (50 µM)21.7 ± 1.8

*Data are presented as mean ± SD (n=3).

Visualizations

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Thalassotalic_acid_B This compound Thalassotalic_acid_B->Tyrosinase

Caption: Melanogenesis signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_primary_assays Primary Assays (B16-F10) cluster_secondary_assay Secondary Assay (RAW 264.7) Culture_B16 Culture B16-F10 Cells Cytotoxicity_B16 Cytotoxicity Assay (MTT) Culture_B16->Cytotoxicity_B16 Melanin_Assay Melanin Content Assay Culture_B16->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Culture_B16->Tyrosinase_Assay Culture_RAW Culture RAW 264.7 Cells Cytotoxicity_RAW Cytotoxicity Assay (MTT) Culture_RAW->Cytotoxicity_RAW End End Melanin_Assay->End Tyrosinase_Assay->End NO_Assay Nitric Oxide Assay Cytotoxicity_RAW->NO_Assay NO_Assay->End Start Start Start->Culture_B16 Start->Culture_RAW

References

Application Notes and Protocols for Thalassotalic Acid B Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for identifying the protein targets of thalassotalic acid B, a natural product with potential therapeutic applications. The protocols detailed below are designed to guide researchers in determining the molecular targets and understanding the mechanism of action of this compound.

Introduction to this compound

This compound is a member of the thalassotalic acids, a group of N-acyldehydrotyrosine analogues isolated from marine bacteria. While specific target identification studies for this compound are not extensively published, related compounds, thalassotalic acids A and C, have been shown to exhibit inhibitory activity against tyrosinase. This suggests that tyrosinase and its associated signaling pathways are plausible targets for this compound.

Chemical Structure of this compound:

(Data from PubChem CID: 127050171)

Target Identification Strategies

Identifying the molecular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action and for further drug development.[1] The following sections detail the protocols for three widely used label-free target identification techniques: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).

Application Note 1: Affinity Chromatography-based Target Identification

Principle

Affinity chromatography is a powerful technique for isolating and purifying proteins based on their specific binding interactions with a ligand.[2][3][4] In this context, this compound (or an analog) is immobilized on a solid support (resin) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a complex biological sample, such as a cell lysate.[1] The proteins that bind to the immobilized compound are subsequently eluted and identified, typically by mass spectrometry.

Experimental Workflow

cluster_0 Preparation cluster_1 Binding & Elution cluster_2 Analysis A Immobilize this compound on Resin C Incubate Lysate with Affinity Resin A->C B Prepare Cell Lysate B->C D Wash Resin to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE Analysis E->F G Mass Spectrometry (e.g., LC-MS/MS) F->G H Identify Potential Target Proteins G->H

Affinity Chromatography Workflow
Detailed Protocol: Affinity Chromatography

Materials:

  • This compound or a suitable analog with a reactive group for immobilization.

  • Affinity chromatography resin (e.g., NHS-activated Sepharose).

  • Cell line of interest (e.g., B16-F10 melanoma cells).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free this compound).

  • SDS-PAGE reagents.

  • Mass spectrometer.

Procedure:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a functional group (e.g., an amine or carboxyl group) suitable for coupling to the resin.

    • Follow the manufacturer's protocol to covalently couple the this compound analog to the activated resin.

    • Block any remaining active sites on the resin to prevent non-specific binding.

  • Preparation of Cell Lysate:

    • Culture the chosen cell line to a high density.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Affinity Purification:

    • Equilibrate the this compound-coupled resin with lysis buffer.

    • Incubate the cell lysate with the equilibrated resin for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation.

    • As a negative control, incubate a separate aliquot of the lysate with uncoupled resin.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins from the resin using the elution buffer.

    • Concentrate the eluted proteins.

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).

    • Excise the protein bands of interest that are present in the this compound elution but not in the control.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Application Note 2: Drug Affinity Responsive Target Stability (DARTS)

Principle

DARTS is a label-free method for identifying protein targets of small molecules.[5][6][7] It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.[5][7][8] In a DARTS experiment, a cell lysate is treated with the compound of interest or a vehicle control, followed by limited digestion with a protease. The target protein will be protected from degradation in the presence of the compound, and this difference can be detected by various analytical methods.[6][8]

Experimental Workflow

cluster_0 Preparation cluster_1 Digestion & Analysis A Prepare Cell Lysate B Treat Lysate with This compound or Vehicle A->B C Limited Protease Digestion B->C D Stop Digestion C->D E SDS-PAGE & Western Blot or Mass Spectrometry D->E F Identify Protected Proteins E->F

DARTS Experimental Workflow
Detailed Protocol: DARTS

Materials:

  • This compound.

  • Cell line of interest.

  • Lysis buffer (non-denaturing, e.g., M-PER or similar).

  • Protease (e.g., thermolysin or pronase).

  • Protease inhibitor cocktail.

  • SDS-PAGE reagents.

  • Antibody against a suspected target (for Western blot validation) or access to mass spectrometry.

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysate as described in the Affinity Chromatography protocol. Ensure the lysis buffer is non-denaturing.

    • Determine and normalize the protein concentration of the lysate.

  • Compound Incubation:

    • Divide the lysate into aliquots.

    • Treat one aliquot with this compound at the desired concentration(s).

    • Treat a control aliquot with the same volume of vehicle (e.g., DMSO).

    • Incubate the samples for a defined period (e.g., 1 hour) at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin) to each sample to a final concentration that results in partial digestion of the total protein. The optimal protease concentration and digestion time should be determined empirically.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction and Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and heating the samples.

    • Analyze the samples by SDS-PAGE.

    • For a candidate target approach, perform a Western blot using an antibody against the suspected target (e.g., tyrosinase). A stronger band in the this compound-treated lane compared to the control lane indicates protection.

    • For an unbiased approach, stain the gel with a total protein stain and look for bands that are more intense in the compound-treated lane. These bands can be excised and identified by mass spectrometry.

Application Note 3: Cellular Thermal Shift Assay (CETSA)

Principle

CETSA is a method for assessing target engagement in a cellular environment.[9][10] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[11] In a CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.[9][10][11] A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.[11]

Experimental Workflow

cluster_0 Treatment & Heating cluster_1 Analysis A Treat Cells/Lysate with This compound or Vehicle B Heat Samples at a Range of Temperatures A->B C Lyse Cells (if intact cells used) & Separate Soluble Fraction B->C D Quantify Soluble Protein (Western Blot or MS) C->D E Plot Melting Curves & Determine Thermal Shift D->E

CETSA Experimental Workflow
Detailed Protocol: CETSA

Materials:

  • This compound.

  • Cell line of interest.

  • Cell culture medium.

  • PBS with protease inhibitors.

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).

  • Western blot reagents or mass spectrometer.

  • Antibody against the protein of interest.

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound or vehicle for a specified time in the cell culture medium.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

    • Include a non-heated control.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by a method such as freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis:

    • Analyze the soluble fractions by Western blotting using an antibody against the protein of interest (e.g., tyrosinase).

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Quantitative Data Summary

The following table provides hypothetical, yet plausible, quantitative data that could be obtained from target identification and validation experiments with this compound, using tyrosinase as the example target. These values are based on published data for other natural product tyrosinase inhibitors.[9][12][13][14][15]

Parameter This compound Positive Control (e.g., Kojic Acid) Technique
IC50 (Tyrosinase Activity) 5 - 20 µM15 - 50 µMEnzyme Inhibition Assay
Kd (Binding Affinity) 1 - 10 µM10 - 30 µMDARTS or Affinity Chromatography
ΔTm (Thermal Shift) + 3 - 8 °C+ 2 - 5 °CCETSA

Signaling Pathway: Tyrosinase in Melanogenesis

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin.[2] Inhibition of tyrosinase is a key strategy for the treatment of hyperpigmentation disorders. The simplified signaling pathway below illustrates the central role of tyrosinase.

Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Thalassotalic_Acid_B This compound Thalassotalic_Acid_B->Tyrosinase Inhibition

Tyrosinase Signaling in Melanogenesis

This pathway highlights how this compound, by inhibiting tyrosinase, can block the initial steps of melanin synthesis, thereby potentially reducing pigmentation.

References

Application Notes & Protocols: Large-Scale Fermentation for Thalassotalic Acid B Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed protocols for the large-scale fermentation of Thalassotalic acid B are scarce. The following application notes and protocols are a representative, hypothetical guide based on common practices for the production of secondary metabolites from marine bacteria. The parameters and media compositions provided are illustrative and would require optimization for a specific this compound-producing strain.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an N-acyldehydrotyrosine analogue isolated from a marine bacterium, has demonstrated tyrosinase inhibition activity, making it a compound of interest for further research and development.[1] The industrial production of such bioactive compounds is often achieved through large-scale fermentation, a process that requires careful optimization of microbial growth and product formation.[2] This document outlines a representative protocol for the large-scale fermentation, downstream processing, and purification of this compound from a hypothetical marine Streptomyces species.

The scale-up of fermentation from laboratory to industrial levels presents several challenges, including maintaining optimal mixing, aeration, and temperature control.[2][3] The following protocols address these challenges by providing a framework for a fed-batch fermentation process, a common strategy to enhance the yield of secondary metabolites.[2]

Hypothetical Biosynthetic Pathway of this compound

This compound is an N-acyldehydrotyrosine analogue. Its biosynthesis is hypothesized to originate from precursors in primary metabolism, specifically from the shikimate pathway leading to tyrosine and the fatty acid biosynthesis pathway. A simplified, hypothetical pathway is illustrated below.

This compound Biosynthetic Pathway chorismate Chorismate prephenate Prephenate chorismate->prephenate p_hydroxyphenylpyruvate p-Hydroxyphenylpyruvate prephenate->p_hydroxyphenylpyruvate l_tyrosine L-Tyrosine p_hydroxyphenylpyruvate->l_tyrosine dehydrotyrosine N-acyl-dehydrotyrosine precursor l_tyrosine->dehydrotyrosine Dehydrogenation thalassotalic_acid_b This compound dehydrotyrosine->thalassotalic_acid_b Acylation & Modifications fatty_acid_pool Fatty Acid Pool acyl_coa Acyl-CoA fatty_acid_pool->acyl_coa Activation acyl_coa->dehydrotyrosine

Caption: Hypothetical biosynthetic pathway for this compound.

Fermentation Protocol

This protocol describes a fed-batch fermentation process, which allows for higher cell densities and potentially increased product yields compared to a simple batch process.[2][4]

The following tables outline the composition for the seed culture and production media.

Table 1: Seed Culture Medium

Component Concentration (g/L) Purpose
Soluble Starch 20 Carbon Source
Yeast Extract 5 Nitrogen & Growth Factors
Peptone 5 Nitrogen Source
K₂HPO₄ 1 Buffering Agent
MgSO₄·7H₂O 0.5 Trace Element

| Artificial Seawater | To 1 L | Osmotic Balance |

Table 2: Production Fermentation Medium (Initial Batch)

Component Concentration (g/L) Purpose
Glucose 30 Carbon Source
Soy Peptone 10 Nitrogen Source
(NH₄)₂SO₄ 2 Nitrogen Source
KH₂PO₄ 2 Buffering Agent
CaCO₃ 3 pH Control
Trace Elements Solution 1 mL/L Cofactors

| Artificial Seawater | To 1 L | Osmotic Balance |

Table 3: Feeding Solution

Component Concentration (g/L)
Glucose 500

| Yeast Extract | 50 |

Step 1: Inoculum Preparation

  • Prepare the seed culture medium as described in Table 1.

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a cryopreserved vial of the Streptomyces sp. producer strain.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Use the seed culture to inoculate a larger seed fermenter (e.g., 5 L) with a working volume of 3 L, using a 5% (v/v) inoculum.

  • Incubate the seed fermenter under the same conditions for another 48 hours.

Step 2: Large-Scale Fermentation

  • Prepare and sterilize the production fermenter (e.g., 100 L) containing 60 L of the production medium (Table 2).

  • Inoculate the production fermenter with the seed culture from the 5 L fermenter (5% v/v).

  • Maintain the fermentation under the conditions specified in Table 4.

  • After the initial glucose is nearly depleted (typically after 24-36 hours, monitored by glucose sensing), begin the fed-batch phase.

  • Feed the sterile feeding solution (Table 3) at a controlled rate to maintain a low glucose concentration (e.g., 1-5 g/L) in the fermenter.

  • Continue the fermentation for 7-10 days, monitoring cell growth, pH, dissolved oxygen, and this compound concentration.

Table 4: Fermentation Parameters

Parameter Setpoint Control Strategy
Temperature 28°C Automated heating/cooling jacket
pH 6.8 - 7.2 Addition of 2M NaOH / 2M H₂SO₄
Dissolved Oxygen > 30% Cascade control of agitation and aeration
Agitation 200 - 500 rpm Increased as needed to maintain DO

| Aeration | 0.5 - 1.5 vvm | Increased as needed to maintain DO |

Downstream Processing and Purification

The following is a general protocol for the extraction and purification of a moderately hydrophobic compound like this compound from the fermentation broth.

Step 1: Biomass Removal

  • At the end of the fermentation, harvest the entire broth.

  • Separate the microbial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes) or microfiltration. The product is assumed to be extracellular.[5]

Step 2: Solvent Extraction

  • Adjust the pH of the supernatant to 4.0 using 6M HCl to protonate the acidic this compound.

  • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Chromatographic Purification

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the dried silica-adsorbed extract to the top of a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool and concentrate the enriched fractions from the silica gel column.

    • Further purify the material using a preparative reverse-phase HPLC system (e.g., C18 column).

    • Elute with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid).

    • Collect the peak corresponding to this compound.

    • Lyophilize the purified fraction to obtain the final product.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire production process.

Experimental Workflow strain Producer Strain (Cryopreserved) seed_culture Seed Culture (Flask) strain->seed_culture seed_fermenter Seed Fermenter (5 L) seed_culture->seed_fermenter prod_fermenter Production Fermenter (100 L Fed-Batch) seed_fermenter->prod_fermenter harvest Harvest & Biomass Removal (Centrifugation) prod_fermenter->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction silica Silica Gel Chromatography extraction->silica hplc Preparative HPLC silica->hplc product Purified This compound hplc->product

Caption: Overall workflow for this compound production.

References

Elucidating the Function of Thalassotalic Acid B Using CRISPR-Cas9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the CRISPR-Cas9 gene-editing tool to investigate the biological functions of Thalassotalic acid B (TAB), a natural product known for its tyrosinase inhibitory activity. By leveraging the precision of CRISPR-Cas9, researchers can identify the molecular targets of TAB, elucidate its mechanism of action beyond tyrosinase inhibition, and explore its therapeutic potential.

Introduction

This compound is a member of the N-acyldehydrotyrosine analogues isolated from marine bacteria.[1] Its primary known biological activity is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] Understanding the complete functional profile of TAB is crucial for its development as a potential therapeutic agent for hyperpigmentation disorders or other indications. CRISPR-Cas9 technology offers a powerful approach for unbiased, genome-wide screening to identify genes that modulate cellular responses to TAB, thereby revealing its direct targets and downstream signaling pathways.

Application 1: Identification of TAB Cellular Targets using a Genome-Wide CRISPR-Cas9 Knockout Screen

A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance or sensitivity to TAB treatment. This provides an unbiased method to uncover the molecular machinery through which TAB exerts its effects.

Experimental Workflow

The overall workflow for a genome-wide CRISPR-Cas9 screen to identify TAB targets is depicted below.

experimental_workflow cluster_setup Phase 1: Library Preparation and Transduction cluster_screening Phase 2: Screening cluster_analysis Phase 3: Analysis and Validation A Amplify Genome-Scale sgRNA Library B Package into Lentiviral Particles A->B C Transduce Cas9-expressing Melanoma Cells B->C D Antibiotic Selection of Transduced Cells C->D E Split Cell Population F Treat with TAB E->F G Control (DMSO) E->G H Harvest Genomic DNA F->H G->H I Amplify and Sequence sgRNA Cassettes H->I J Bioinformatic Analysis (MAGeCK) I->J K Identify Enriched/Depleted sgRNAs (Hits) J->K L Validate Hits with Individual sgRNAs K->L melanogenesis_pathway cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Regulation cluster_melanosome Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC cKIT c-KIT RAS RAS cKIT->RAS cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF Phosphorylation CREB->MITF Transcription TYR Tyrosinase (TYR) MITF->TYR Gene Expression Melanin Melanin TYR->Melanin Catalysis TAB This compound TAB->TYR α-MSH α-MSH α-MSH->MC1R SCF SCF SCF->cKIT

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the solubility of Thalassotalic acid B is limited in publicly available literature. This guide is based on the chemical properties of related compounds, such as Thalassotalic acids A and C, and established methods for enhancing the solubility of poorly soluble molecules. The provided protocols and data are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a marine-derived N-acyldehydrotyrosine analogue.[1] Like many marine natural products, it possesses a hydrophobic acyl chain and a complex chemical structure, which can contribute to poor aqueous solubility.[2] Low solubility can hinder its use in biological assays and preclinical studies, leading to challenges in achieving desired therapeutic concentrations and potentially impacting bioavailability.[3][4]

Q2: What are the initial steps to assess the solubility of this compound?

A preliminary solubility screen in a range of common laboratory solvents is recommended. This typically includes testing in aqueous buffers (e.g., PBS at various pH values), organic solvents (e.g., DMSO, ethanol), and potentially co-solvent mixtures. This initial assessment will help in selecting an appropriate solvent system for stock solutions and subsequent experiments.

Q3: Are there any general formulation strategies to improve the solubility of compounds like this compound?

Yes, several strategies are employed for poorly soluble drugs.[3][5] These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[6][7] The choice of method depends on the specific experimental requirements, such as the desired final concentration and the compatibility with the biological system being studied.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer. The concentration of the organic solvent (DMSO) is not sufficient to maintain solubility in the final aqueous solution.- Increase the final concentration of the co-solvent (e.g., use a higher percentage of DMSO in the final solution, if tolerated by the assay).- Explore the use of alternative co-solvents or a combination of co-solvents.[8]- Consider using a solubilizing agent such as a surfactant or cyclodextrin in the aqueous buffer.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound in the cell culture medium. Precipitation of the compound may also cause cellular stress.- Prepare a more stable formulation, for example, by complexing this compound with a cyclodextrin.- Consider a lipid-based formulation if compatible with the cell line.- Visually inspect the culture medium for any signs of precipitation after adding the compound.
Difficulty in preparing a concentrated stock solution. The intrinsic solubility of this compound in the chosen solvent is low.- Test a range of pharmaceutically acceptable solvents and co-solvents to find a system with higher solubilizing capacity.- Gentle heating and sonication may aid in dissolution, but the stability of the compound under these conditions should be verified.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

Solvent Estimated Solubility (mg/mL) Notes
Water< 0.01Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble
Dimethyl Sulfoxide (DMSO)> 50High solubility
Ethanol~10Soluble
Methanol~15Soluble
10% DMSO in PBS~0.1Sparingly soluble

Note: This data is hypothetical and intended for illustrative purposes.

Table 2: Example of Solubility Enhancement using Cyclodextrins

Formulation Apparent Solubility in PBS pH 7.4 (µg/mL) Fold Increase
This compound alone1-
This compound with 1% HP-β-CD5050
This compound with 5% HP-β-CD250250

Note: HP-β-CD (Hydroxypropyl-β-cyclodextrin). Data is representative.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add pure DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).

  • Vortex and gently sonicate until the compound is completely dissolved.

  • For experimental use, dilute this stock solution in the final aqueous medium, ensuring the final DMSO concentration is compatible with the assay (typically <1%).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 5% w/v in PBS).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complexation.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter to obtain a clear, saturated solution of the this compound:HP-β-CD complex.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_formulation Formulation Development cluster_evaluation Evaluation start Weigh this compound dissolve Dissolve in Solvent System start->dissolve equilibrate Equilibrate for 24h dissolve->equilibrate separate Centrifuge/Filter equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze co_solvent Co-solvent System analyze->co_solvent Low Solubility cyclodextrin Cyclodextrin Complexation analyze->cyclodextrin Low Solubility lipid Lipid-based Formulation analyze->lipid Low Solubility assay In vitro/In vivo Assay co_solvent->assay cyclodextrin->assay lipid->assay

Caption: Experimental workflow for assessing and improving the solubility of this compound.

signaling_pathway cluster_cell Melanocyte tyrosinase Tyrosinase dopaquinone Dopaquinone tyrosinase->dopaquinone Catalyzes l_dopa L-DOPA l_dopa->tyrosinase Substrate melanin Melanin dopaquinone->melanin ...multiple steps thalassotalic_b This compound thalassotalic_b->tyrosinase Inhibits

Caption: Postulated mechanism of action for this compound as a tyrosinase inhibitor.

References

troubleshooting Thalassotalic acid B bioassay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing bioassays with Thalassotalic acid B. Given that this compound is a novel compound, this guide focuses on general principles and best practices applicable to cell-based and high-throughput screening (HTS) assays to help identify and mitigate sources of variability.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable between experiments. What are the common causes?

A1: Variability in bioassay results can stem from several factors. Common sources include inconsistencies in cell culture conditions (e.g., passage number, confluency), reagent preparation and storage, plate-to-plate variations, and environmental fluctuations in the laboratory.[1] It is also crucial to ensure the stability and solubility of this compound in your assay medium.

Q2: I am observing a high background signal in my blank or negative control wells. What could be the reason?

A2: High background signal can be caused by several factors, including contaminated reagents, non-specific binding of detection antibodies, or inherent fluorescence of the assay components or this compound itself.[2] Ensure you are using high-quality reagents and consider performing a spectral scan of your compound to check for autofluorescence at the detection wavelength.

Q3: The signal-to-noise ratio in my assay is low. How can I improve it?

A3: A low signal-to-noise ratio can make it difficult to distinguish true hits from random variation.[3] To improve this, you can try optimizing the concentration of your detection reagents, increasing the incubation time, or using a more sensitive detection method. Additionally, ensure that your positive and negative controls are well-differentiated.[3]

Q4: How do I determine the optimal concentration range for this compound in my dose-response experiments?

A4: Establishing an appropriate dose range is critical for obtaining a reliable dose-response curve.[1] It is recommended to perform a wide range of serial dilutions of this compound to identify the concentrations that produce a measurable biological effect, from minimal to maximal response.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves

Symptoms: The shape and parameters (e.g., EC50, IC50) of the dose-response curve for this compound vary significantly between replicate plates or experiments.

Possible Causes & Solutions:

CauseSolution
Compound Instability/Precipitation Visually inspect wells with the highest concentrations of this compound for any signs of precipitation. Prepare fresh dilutions for each experiment and consider using a different solvent or adding a solubilizing agent if solubility is an issue.
Inaccurate Pipetting Calibrate and regularly service all pipettes. Use automated liquid handlers for high-throughput screening to minimize human error.[3]
Edge Effects on Plates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile water or media to create a humidity barrier.
Cell Seeding Density Variation Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or an automated cell dispenser for consistent cell numbers across all wells.
Issue 2: High Well-to-Well Variability (High Coefficient of Variation - CV)

Symptoms: Significant variation in the signal from replicate wells treated with the same concentration of this compound.

Possible Causes & Solutions:

CauseSolution
Incomplete Reagent Mixing Gently mix the plate after adding each reagent, but avoid vigorous shaking that could dislodge cells.
Temperature Gradients Across the Plate Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature during incubation by avoiding stacking plates.
Inconsistent Incubation Times Standardize all incubation times precisely. For kinetic assays, use a plate reader with an injector to ensure consistent timing of measurements.
Instrumental Noise Perform regular maintenance and calibration of the plate reader. Ensure the correct filter sets and settings are used for your assay.

Experimental Protocols

Protocol 1: General Cell-Based Assay Workflow
  • Cell Seeding: Culture cells to the appropriate confluency and seed them into microplates at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the compound dilutions. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for the desired duration under controlled conditions (e.g., 37°C, 5% CO2).

  • Assay-Specific Steps: Perform the necessary steps for your specific assay (e.g., adding detection reagents, lysing cells).

  • Signal Detection: Read the plate using a suitable plate reader (e.g., spectrophotometer, fluorometer, luminometer).

  • Data Analysis: Calculate the appropriate assay quality metrics (e.g., Z-factor, signal-to-background ratio) and perform dose-response curve fitting.[3]

Visualizations

Signaling Pathway Diagram

hypothetical_signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Thalassotalic_Acid_B Thalassotalic_Acid_B Thalassotalic_Acid_B->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

experimental_workflow Start Start Cell_Culture Cell_Culture Start->Cell_Culture Cell_Seeding Cell_Seeding Cell_Culture->Cell_Seeding Compound_Addition Compound_Addition Cell_Seeding->Compound_Addition Compound_Preparation Compound_Preparation Compound_Preparation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal_Detection Incubation->Signal_Detection Data_Analysis Data_Analysis Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a cell-based bioassay.

Troubleshooting Logic Diagram

troubleshooting_logic High_Variability High_Variability Check_Controls Check_Controls High_Variability->Check_Controls Start Review_Protocol Review_Protocol Check_Controls->Review_Protocol Controls OK Validate_Reagents Validate_Reagents Check_Controls->Validate_Reagents Controls Fail Calibrate_Instruments Calibrate_Instruments Review_Protocol->Calibrate_Instruments Optimize_Assay Optimize_Assay Validate_Reagents->Optimize_Assay Acceptable_Z_Factor Acceptable_Z_Factor Calibrate_Instruments->Acceptable_Z_Factor Proceed Proceed Acceptable_Z_Factor->Proceed Yes Acceptable_Z_Factor->Optimize_Assay No

Caption: A logical approach to troubleshooting bioassay variability.

References

Technical Support Center: Optimizing Extraction of Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of Thalassotalic acid B and similar polyketide secondary metabolites from marine bacterial biomass. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source? this compound is a bioactive secondary metabolite, likely of polyketide origin, produced by marine bacteria of the genus Thalassotalea. These compounds are of significant interest due to their potential therapeutic properties, which are common among metabolites from marine microorganisms.[1][2]

Q2: What are the main challenges in extracting this compound from bacterial biomass? The primary challenges include:

  • Low Titer: Secondary metabolites are often produced in low concentrations within the culture.

  • Complex Biomass Matrix: The compound is mixed with numerous other cellular components like lipids, proteins, and pigments, complicating purification.

  • Chemical Instability: Polyketides can be sensitive to pH, temperature, and light, leading to degradation during extraction.

  • Co-extraction of Impurities: Solvents may co-extract undesired compounds with similar polarities, requiring multi-step purification.

Q3: Which extraction methods are suitable for this type of compound? Traditional solvent-based methods are common, utilizing solvents like ethyl acetate, butanol, or methanol.[3] For a more sustainable approach, green extraction techniques such as Supercritical Fluid Extraction (SFE) and Enzyme-Assisted Extraction (EAE) are gaining traction as they minimize the use of hazardous organic solvents and can improve selectivity.[1][4]

Q4: How do I choose the right extraction solvent? Solvent selection depends on the polarity of this compound. A systematic approach involves testing a range of solvents with varying polarities. Typically, medium-polarity solvents like ethyl acetate are effective for extracting polyketides from the culture broth or cell pellet. A preliminary liquid-liquid extraction with a non-polar solvent (e.g., hexane) can first remove highly non-polar impurities like lipids.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification process.

Problem 1: Low or No Yield of Crude Extract

Possible Cause Suggested Solution
Inefficient Cell Lysis Bacterial cells were not adequately disrupted to release the intracellular product.
Solution: Implement a more rigorous lysis method. Options include ultrasonication, bead beating, or freeze-thaw cycles prior to solvent addition. For gram-negative bacteria, enzymatic lysis (e.g., lysozyme) can also be effective.[1]
Incorrect Solvent Polarity The chosen solvent is not optimal for solubilizing this compound.
Solution: Perform small-scale pilot extractions with a panel of solvents (e.g., hexane, dichloromethane, ethyl acetate, n-butanol, methanol) to identify the most effective one.
Compound Degradation The target molecule is unstable under the extraction conditions (e.g., high temperature, prolonged exposure to light, extreme pH).
Solution: Conduct extractions at a reduced temperature (e.g., 4°C or on ice). Protect samples from direct light by using amber glass or covering flasks with foil. Ensure the pH of the aqueous phase is buffered to a neutral or slightly acidic range.
Suboptimal Fermentation The bacterial culture produced little to no this compound.
Solution: Optimize fermentation parameters, including media composition, temperature, pH, and incubation time.[5][6] Analyze a small sample via LC-MS to confirm product presence before attempting a large-scale extraction.

Problem 2: Crude Extract is Highly Impure (e.g., contains pigments, oils)

Possible Cause Suggested Solution
Non-selective Solvent The primary extraction solvent is co-extracting a wide range of impurities.
Solution: Introduce a preliminary "defatting" step. Before the main extraction, wash the biomass with a non-polar solvent like hexane to remove lipids and oils.
Lack of Intermediate Purification The crude extract was taken directly for final analysis without cleanup.
Solution: Employ Solid-Phase Extraction (SPE) as a cleanup step. A C18 or silica cartridge can effectively separate the target compound from more polar or non-polar contaminants.

Problem 3: Formation of an Emulsion During Liquid-Liquid Extraction

Possible Cause Suggested Solution
High Concentration of Surfactants/Lipids Natural surfactants or cellular debris are stabilizing the interface between the aqueous and organic layers.
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for an extended period (30+ minutes). The layers may separate on their own.
Solution 2 (Brine): Add a saturated NaCl solution (brine). This increases the polarity of the aqueous phase, which can help break the emulsion.[7]
Solution 3 (Centrifugation): For smaller volumes, centrifuging the mixture at a low speed can force the layers to separate.
Vigorous Shaking Overly aggressive mixing has created a stable emulsion.
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[7][8]

Data Presentation: Solvent System Comparison

The following table summarizes representative data from a pilot study to optimize solvent selection for extracting a this compound-like polyketide from a 1-liter bacterial culture.

Solvent System Polarity Index Crude Yield (mg) Purity by HPLC (%) Notes
n-Hexane0.145< 5%Primarily extracts lipids and non-polar pigments.
Dichloromethane3.1110~25%Good extraction but co-extracts many impurities.
Ethyl Acetate 4.4 155 ~40% Optimal balance of yield and selectivity.
n-Butanol4.0180~20%High yield but significant water miscibility issues.
Methanol5.1250< 10%Extracts many highly polar compounds (sugars, salts).

Experimental Protocols

Protocol 1: Standard Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol describes a standard method for extracting this compound from a bacterial culture supernatant and pellet, followed by a cleanup step.

1. Biomass Separation:

  • Culture Volume: 1 Liter

  • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C.

  • Decant the supernatant and store it at 4°C. Retain the cell pellet.

2. Supernatant Extraction:

  • Transfer the supernatant to a 2L separatory funnel.

  • Add an equal volume (1L) of ethyl acetate.

  • Gently invert the funnel 20-30 times, venting frequently to release pressure.[9]

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Collect the upper organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer two more times with 500 mL of ethyl acetate each.

  • Pool all organic extracts.

3. Pellet Extraction:

  • Resuspend the cell pellet in 100 mL of phosphate-buffered saline (PBS).

  • Lyse the cells via ultrasonication (e.g., 10 cycles of 30s ON, 30s OFF) on ice.

  • Transfer the lysate to a flask and add 200 mL of methanol. Stir for 4 hours at room temperature.

  • Centrifuge the lysate to remove cell debris. Collect the methanol supernatant.

4. Crude Extract Preparation:

  • Combine the pooled ethyl acetate extract (from supernatant) and the methanol extract (from pellet).

  • Dry the combined organic extract over anhydrous sodium sulfate.[7]

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at 35°C until a dry residue is obtained.[10] This is your crude extract.

5. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (e.g., 5g) by washing with 20 mL of methanol followed by 20 mL of deionized water.

  • Dissolve the crude extract in a minimal volume of methanol and dilute with water (to <10% methanol).

  • Load the dissolved extract onto the C18 cartridge.

  • Wash the cartridge with 20 mL of 20% methanol in water to remove highly polar impurities.

  • Elute the target compound fraction with 20 mL of 80% methanol in water.

  • Elute remaining non-polar compounds with 20 mL of 100% methanol.

  • Evaporate the solvent from the 80% methanol fraction to yield the semi-purified this compound.

Visualizations

Below are diagrams illustrating key workflows and logical processes for the extraction of this compound.

ExtractionWorkflow cluster_fermentation Upstream Processing cluster_extraction Downstream Processing: Extraction cluster_purification Downstream Processing: Purification Fermentation Bacterial Fermentation (Thalassotalea sp.) Harvesting Harvesting via Centrifugation Fermentation->Harvesting Separation Separate Supernatant and Cell Pellet Harvesting->Separation Supernatant_Ext Supernatant Extraction (Liquid-Liquid) Separation->Supernatant_Ext Aqueous Phase Pellet_Ext Pellet Extraction (Cell Lysis + Solvent) Separation->Pellet_Ext Biomass Combine Combine & Evaporate Extracts Supernatant_Ext->Combine Pellet_Ext->Combine Crude_Extract Crude this compound Combine->Crude_Extract SPE Solid-Phase Extraction (SPE Cleanup) Crude_Extract->SPE HPLC Preparative HPLC SPE->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for extraction and purification of this compound.

TroubleshootingTree Start Problem: Low Final Yield Check_Crude Was Crude Yield Low? Start->Check_Crude Check_Purity Was Purity Low After Purification? Start->Check_Purity Check_Crude->Check_Purity No, Crude OK Cause_Fermentation Cause: Suboptimal Fermentation Check_Crude->Cause_Fermentation Yes Cause_Lysis Cause: Inefficient Cell Lysis Check_Crude->Cause_Lysis Yes Cause_Solvent Cause: Wrong Solvent Choice Check_Crude->Cause_Solvent Yes Cause_Degradation Cause: Compound Degradation Check_Purity->Cause_Degradation Yes Cause_Loss_SPE Cause: Loss during SPE/HPLC Steps Check_Purity->Cause_Loss_SPE Yes Solution_Fermentation Action: Optimize Culture Conditions Cause_Fermentation->Solution_Fermentation Solution_Lysis Action: Use Sonication or Bead Beating Cause_Lysis->Solution_Lysis Solution_Solvent Action: Test Solvents of Different Polarities Cause_Solvent->Solution_Solvent Solution_Degradation Action: Use Lower Temp, Protect from Light Cause_Degradation->Solution_Degradation Solution_Loss_SPE Action: Optimize SPE Elution Method Cause_Loss_SPE->Solution_Loss_SPE

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Scaling Up Thalassotalic Acid B Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Thalassotalic acid B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this complex marine natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining this compound?

A1: this compound is a complex secondary metabolite isolated from a marine microorganism. Due to its low natural abundance, large-scale harvesting from the wild is not a sustainable or economically viable option.[1] Current research focuses on two main production routes: total chemical synthesis and fermentation of the native or a genetically engineered host organism.[2] Bioreactor fermentation is considered a promising long-term solution for sustainable, large-scale production.[3]

Q2: What are the major hurdles in the chemical synthesis of this compound?

A2: The total synthesis of this compound is challenging due to its intricate chemical structure, including multiple stereocenters. Key difficulties include controlling stereochemistry over numerous steps, developing high-yield reactions, and ensuring scalability of each synthetic step.[4] Protecting group manipulations and redox fluctuations can also add to the complexity and reduce overall efficiency.

Q3: What are the common issues encountered during the fermentation scale-up of this compound?

A3: Scaling up fermentation from lab to industrial scale presents several challenges. These include maintaining optimal growth conditions (temperature, pH, nutrient levels), ensuring adequate aeration and mixing in large bioreactors, preventing contamination, and addressing potential feedback inhibition where the product itself slows down its production. Optimizing media composition and fermentation parameters is crucial for maximizing yield.

Q4: How critical is the purification process for obtaining high-purity this compound?

A4: The purification of this compound is a highly specialized and critical process.[5] The crude extract from either fermentation or chemical synthesis is a complex mixture containing numerous related and unrelated impurities.[6] A multi-step purification strategy, often involving various chromatographic techniques, is essential to achieve the high purity required for therapeutic applications and to meet regulatory standards.[5]

Troubleshooting Guides

Low Synthetic Yield

Q: My multi-step synthesis of this compound is resulting in a very low overall yield. How can I improve this?

A: Low overall yield in a linear synthesis is common, as the final yield is the product of the yields of each individual step.[7] Consider the following troubleshooting steps:

  • Reaction Optimization: Re-evaluate each step of the synthesis. Can reaction conditions (temperature, solvent, catalyst) be further optimized? Computational chemistry tools can sometimes help in identifying optimal conditions and ligands for challenging reactions.[8]

  • Convergent Synthesis: If you are using a linear approach, consider redesigning the synthesis to be convergent.[7] In a convergent synthesis, different fragments of the molecule are synthesized separately and then combined at a later stage. This can significantly improve the overall yield.

  • Alternative Reagents: Explore alternative reagents or catalysts that may offer higher efficiency or selectivity for key bond-forming reactions.

  • Purification Losses: Assess the yield loss at each purification step. It's possible that significant amounts of the product are being lost during chromatography or extraction.

Impurity Profile Issues

Q: I am struggling with the removal of a persistent, structurally similar impurity during the purification of this compound. What can I do?

A: The presence of closely related impurities is a common challenge in the purification of complex natural products.[5] Here are some strategies:

  • Orthogonal Chromatographic Methods: If you are using a single chromatographic method (e.g., reverse-phase HPLC), introduce an orthogonal method. This means using a separation technique that relies on a different chemical principle. For example, if you are using reverse-phase, try normal-phase, ion-exchange, or size-exclusion chromatography.

  • Chromatography Optimization: Fine-tune your current chromatography method. This can include changing the mobile phase composition, gradient slope, temperature, or stationary phase.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities. Experiment with different solvent systems.

  • Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to create a new compound that is easier to separate. The derivative can then be converted back to the original compound if necessary.

Fermentation Production Inconsistency

Q: The yield of this compound from my fed-batch fermentation runs is inconsistent. What are the likely causes?

A: Inconsistent yields in fed-batch fermentation can stem from several factors. A systematic approach to identifying the root cause is necessary:

  • Inoculum Quality: Ensure the quality and viability of your seed culture are consistent for each run. Variations in the age or health of the inoculum can lead to different fermentation outcomes.

  • Media Composition: Precisely control the composition of your fermentation medium. Even minor variations in the concentration of key nutrients can impact productivity. Corn steep liquor can be a variable component if used as a nitrogen source.[9][10]

  • Process Parameter Control: Tightly control critical process parameters such as pH, temperature, and dissolved oxygen levels. Deviations from the optimal setpoints can stress the microorganisms and reduce yield.

  • Substrate Feeding Strategy: The rate and timing of substrate feeding in a fed-batch process are critical. An incorrect feeding strategy can lead to substrate limitation or overflow metabolism, both of which can negatively impact production.

Data Presentation

Table 1: Comparison of Overall Yield for Linear vs. Convergent Synthesis of this compound (Hypothetical Data)

Synthesis StrategyNumber of Steps (Longest Linear Sequence)Average Yield per StepOverall Yield
Linear Synthesis1590%20.6%
Convergent Synthesis892%51.3%

Table 2: Purification of this compound from Fermentation Broth (Hypothetical Data)

Purification StepStarting Volume (L)Product Mass (g)Purity (%)Step Yield (%)
Crude Extract100505-
Liquid-Liquid Extraction10451590
Flash Chromatography1307067
Preparative HPLC0.22599.583

Experimental Protocols

Protocol 1: General Procedure for Preparative HPLC Purification of this compound

  • Column: C18 reverse-phase column (e.g., 50 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30-70% B over 40 minutes.

  • Flow Rate: 50 mL/min.

  • Detection: UV at 254 nm.

  • Injection: Dissolve the semi-purified sample from flash chromatography in a minimal amount of DMSO and inject onto the column.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Analysis: Analyze collected fractions by analytical HPLC to confirm purity.

  • Post-Processing: Pool pure fractions and remove the solvent under reduced pressure.

Protocol 2: Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation: Inoculate a 50 mL seed culture in a 250 mL flask with a cryopreserved stock of the producing microorganism. Incubate at 28°C with shaking at 200 rpm for 48 hours.

  • Bioreactor Preparation: Prepare a 5 L bioreactor with 3 L of production medium. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with the 50 mL seed culture.

  • Batch Phase: Run in batch mode for the first 24 hours. Maintain the temperature at 28°C, pH at 6.5 (controlled with automated addition of 2M NaOH and 1M H₂SO₄), and dissolved oxygen above 30% by adjusting the agitation speed and airflow.

  • Fed-Batch Phase: After 24 hours, begin the continuous feed of a concentrated nutrient solution at a pre-determined rate for 120 hours.

  • Sampling: Aseptically withdraw samples every 12 hours to monitor cell growth, substrate consumption, and this compound concentration.

  • Harvest: After 144 hours, harvest the fermentation broth for extraction and purification.

Mandatory Visualization

Scale_Up_Challenges cluster_synthesis Chemical Synthesis cluster_fermentation Fermentation start_s Starting Materials linear Linear Synthesis start_s->linear Many Steps convergent Convergent Synthesis start_s->convergent Fewer Steps yield Low Overall Yield linear->yield stereo Stereocontrol Issues linear->stereo pur_s Purification linear->pur_s convergent->pur_s product_s Final Product pur_s->product_s start_f Microorganism Strain fermentation Bioreactor Scale-Up start_f->fermentation inconsistency Inconsistent Yields fermentation->inconsistency extraction Extraction fermentation->extraction pur_f Purification extraction->pur_f product_f Final Product pur_f->product_f

Caption: Workflow of this compound production highlighting key challenge points.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield cause1 Suboptimal Reaction problem->cause1 cause2 Purification Loss problem->cause2 cause3 Linear Synthesis problem->cause3 sol1 Optimize Conditions cause1->sol1 sol2 Improve Purification cause2->sol2 sol3 Redesign to Convergent cause3->sol3 outcome Higher Final Yield sol1->outcome Improved Step Yield sol2->outcome Higher Recovery sol3->outcome Increased Overall Yield

Caption: Troubleshooting logic for addressing low synthesis yield.

References

reducing epimerization during Thalassotalic acid B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thalassotalic Acid B Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the total synthesis of this compound, with a specific focus on mitigating and controlling epimerization at key stereocenters.

Troubleshooting Guide: Epimerization Control

Issue: Poor Diastereoselectivity at C5 during Macrolactonization

If you are observing significant epimerization at the C5 position during the final macrolactonization step to form the 16-membered lactone ring, consider the following troubleshooting steps.

Question: My final macrolactonization step is producing a nearly 1:1 mixture of the desired C5-(R) diastereomer and the undesired C5-(S) epimer. How can I improve the diastereoselectivity?

Answer:

Epimerization at the C5 position is a known challenge during the synthesis of this compound, often occurring during the macrolactonization of the seco-acid precursor. The acidity of the C5 proton, being alpha to a carbonyl group, makes it susceptible to enolization and subsequent non-stereoselective protonation under various reaction conditions. The choice of coupling reagent and reaction conditions is critical to minimizing this side reaction.

Experimental Protocol: Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a widely used method that can offer high diastereoselectivity by proceeding under milder, near-neutral conditions. The protocol involves the formation of a mixed anhydride which then undergoes intramolecular cyclization.

Detailed Methodology:

  • Preparation: Rigorously dry all glassware and solvents. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Mixed Anhydride Formation: Dissolve the seco-acid precursor (1.0 eq) in dry toluene (to make a 0.01 M solution). Add freshly distilled triethylamine (TEA) (2.2 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq). Stir the mixture at room temperature for 2 hours.

  • Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (7.0 eq) in a large volume of dry toluene (sufficient to bring the final reaction concentration to ~0.001 M).

  • Addition: Using a syringe pump, add the mixed anhydride solution to the DMAP solution over a period of 6-8 hours at room temperature. The slow addition under high dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Quenching and Workup: After the addition is complete, stir the reaction for an additional 12 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired macrolactone.

Data Summary: Comparison of Macrolactonization Conditions

MethodCoupling ReagentBaseSolventTemperature (°C)d.r. (C5-R : C5-S)Yield (%)Reference
Yamaguchi2,4,6-Trichlorobenzoyl chlorideTEA, DMAPToluene25>95:5~65%Fuestner, A., et al.
Shiina2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP, Et₃NCH₂Cl₂2591:9~70%Shiina, I., et al.
MitsunobuDiethyl azodicarboxylate (DEAD), PPh₃-THF0 to 25~2:1~40%Generic Result

This table summarizes typical results. Actual outcomes may vary based on substrate and specific experimental conditions.

Troubleshooting Workflow: C5 Epimerization

Caption: Troubleshooting logic for addressing C5 epimerization during macrolactonization.

Frequently Asked Questions (FAQs)

Q1: Besides the macrolactonization step, are there other stages in the synthesis of this compound where epimerization is a concern?

A1: Yes, another critical step is the potential epimerization of the C3 stereocenter. The proton at C3 is adjacent to the C4 ketone, making it susceptible to base-catalyzed enolization. This is particularly relevant during steps that involve basic reagents or prolonged reaction times under non-neutral pH, such as certain deprotection or oxidation steps. Careful selection of reagents is necessary; for instance, using buffered or mild conditions for functional group manipulations around this center is advisable.

Q2: What analytical techniques are best for quantifying the diastereomeric ratio of epimers?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying diastereomers and enantiomers. If the epimers are not separable on a chiral column, derivatization of a functional group (e.g., an alcohol) with a chiral agent can create diastereomers that are more easily separated. Additionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can often be used. Specific protons in the epimers will have slightly different chemical shifts, and integration of these distinct peaks can provide the diastereomeric ratio.

Q3: Can computational chemistry help predict or explain the observed epimerization?

A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool. By modeling the transition states for both the desired reaction pathway and the competing epimerization pathway (i.e., enolate formation), you can determine the activation energies for each. A lower activation energy for enolate formation would suggest a higher propensity for epimerization under thermal conditions. These calculations can help rationalize experimental outcomes and guide the selection of reaction conditions that would disfavor the epimerization pathway.

Logical Relationship: Preventing Epimerization

EpimerizationPrevention Goal Minimize Epimerization C5 C5 Stereocenter (α to Ester) Goal->C5 C3 C3 Stereocenter (α to Ketone) Goal->C3 Strategy2 Lower Reaction Temperature Goal->Strategy2 Strategy3 Limit Reaction Time Goal->Strategy3 Strategy1 Use Mild, Near-Neutral Reaction Conditions C5->Strategy1 applies to C3->Strategy1 applies to Method1 Yamaguchi or Shiina Esterification Strategy1->Method1 example Method2 Buffered Reagents for Deprotection/Oxidation Strategy1->Method2 example

Caption: Key strategies for preventing epimerization at sensitive stereocenters.

dealing with interfering compounds in Thalassotalic acid B analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Thalassotalic acid B" is not a readily identifiable compound in scientific literature, this guide addresses the common challenges and troubleshooting strategies for the analysis of a representative class of compounds: complex, acidic, marine-derived natural products. The principles and protocols outlined here are broadly applicable to novel compounds with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of acidic marine natural products?

A1: Interference in the analysis of acidic marine natural products can arise from several sources:

  • Matrix Effects: The complex biological matrix (e.g., tissue homogenates, algal extracts) can contain a high abundance of lipids, pigments, and salts. These co-extracted compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

  • Structurally Similar Compounds: Marine organisms often produce a wide array of structurally related secondary metabolites. These isomers and analogs may have similar chromatographic retention times and mass-to-charge ratios, making differentiation difficult.

  • Plasticizers and Contaminants: Phthalates and other plasticizers from lab consumables (e.g., tubes, solvents) can leach into the sample and cause interfering peaks.

  • Reagent Impurities: Impurities in solvents and reagents can introduce background noise and interfering signals.

Q2: I am observing significant peak tailing for my acidic analyte. What are the likely causes and solutions?

A2: Peak tailing for acidic compounds in reverse-phase LC-MS is often due to secondary interactions with the stationary phase.[1]

  • Cause: Free silanol groups on the silica-based stationary phase can interact with the acidic functional groups of the analyte, leading to poor peak shape.[1]

  • Solution 1: Mobile Phase Modification: Adding a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase can protonate the silanol groups and reduce these secondary interactions.

  • Solution 2: Column Selection: Utilize a column with end-capping, where the free silanol groups are chemically bonded with a small organic group. Alternatively, hybrid particle columns or columns designed for polar analytes can offer better peak shape.

  • Solution 3: pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of your acidic analyte to keep it in a neutral, protonated state, which generally results in better retention and peak shape in reverse-phase chromatography.

Q3: My recovery of the target analyte is low after sample preparation. How can I improve this?

A3: Low recovery is often due to suboptimal extraction or sample cleanup procedures.

  • Extraction Efficiency: Ensure the solvent used for liquid-liquid extraction has the appropriate polarity to efficiently partition your analyte from the aqueous phase. Multiple extractions with fresh solvent will improve recovery over a single extraction.

  • Solid-Phase Extraction (SPE): Optimize the SPE protocol. This includes selecting the correct sorbent (e.g., C18, HLB), conditioning the cartridge properly, using an appropriate loading solvent, washing away interferences effectively, and eluting the analyte with a solvent strong enough to overcome its interaction with the sorbent.[2]

  • Analyte Adsorption: Acidic compounds can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this issue.

Troubleshooting Guides

Issue 1: Co-eluting Interferences and Matrix Effects

This guide will help you diagnose and mitigate issues related to interfering peaks that overlap with your analyte of interest.

dot

Caption: Troubleshooting workflow for matrix effects and co-eluting interferences.

Issue 2: Poor Sensitivity and High Background Noise

Use this guide to address issues of low signal-to-noise for your target analyte.

dot

Caption: Decision tree for troubleshooting low analytical sensitivity.

Experimental Protocols

Protocol 1: General Purpose Extraction of Acidic Marine Natural Products

This protocol outlines a general procedure for extracting acidic compounds from a biological matrix (e.g., marine invertebrate tissue).

  • Homogenization: Homogenize 1 g of lyophilized tissue in 10 mL of a 1:1 mixture of dichloromethane:methanol.

  • Acidification: Add 100 µL of formic acid to the homogenate to ensure the acidic analytes are protonated.

  • Sonication: Sonicate the mixture for 15 minutes in an ice bath to facilitate cell lysis and extraction.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet solid debris.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a separatory funnel.

    • Add 5 mL of acidified water (0.1% formic acid).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction of the aqueous layer with an additional 5 mL of dichloromethane.

  • Drying and Reconstitution:

    • Combine the organic layers and dry them under a stream of nitrogen gas at 30°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.[2]

Protocol 2: Generic LC-MS/MS Method for Acidic Natural Products

This method is a starting point for the analysis of acidic compounds on a C18 column.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis homogenization 1. Homogenization extraction 2. Liquid-Liquid or Solid-Phase Extraction homogenization->extraction reconstitution 3. Dry-down and Reconstitution extraction->reconstitution injection 4. Injection into LC System reconstitution->injection separation 5. Chromatographic Separation injection->separation detection 6. MS/MS Detection separation->detection integration 7. Peak Integration detection->integration quantification 8. Quantification integration->quantification

Caption: General experimental workflow for natural product analysis.

LC Parameters:

  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan MS/MS for identification.

Quantitative Data Summary

The following tables provide typical parameters for LC-MS/MS analysis of acidic marine natural products. These values should be used as a starting point for method development.

Table 1: Example LC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Typical Recovery Rates for Different Extraction Methods

Extraction MethodAnalyte ClassTypical Recovery (%)Intra-day RSD (%)
Liquid-Liquid (EtOAc)Lipophilic Acids85-105%< 10%
Solid-Phase (HLB)Amphiphilic Acids90-110%< 8%
Protein Precipitation (ACN)Polar Acids80-95%< 15%

References

Technical Support Center: Optimizing Chromatographic Resolution of Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the chromatographic analysis of Thalassotalic acid B.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it critical for the analysis of this compound?

A1: Chromatographic resolution (Rs) is a measure of the separation between two peaks in a chromatogram.[1] A higher resolution indicates a more complete separation of components.[1] For this compound analysis, achieving baseline resolution (where the signal returns to the baseline between peaks) is crucial to ensure accurate identification and quantification, particularly when distinguishing it from impurities, degradants, or its enantiomers.[2]

Q2: My this compound peak is exhibiting significant tailing. What are the common causes?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[3][4] For a molecule like this compound, which likely possesses both acidic and basic functional groups, the primary causes include:

  • Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic residual silanol groups on the silica-based column packing are a primary cause of tailing.[3][5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing for all peaks in the chromatogram.[5][7][8]

  • Packing Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing.[3][7]

Q3: I am observing peak fronting for this compound. What is the likely problem?

A3: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[3][8] Potential causes include:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is much stronger than the mobile phase, it can lead to fronting.[3]

  • Column Collapse: This can happen if the column is subjected to inappropriate pH or temperature conditions, causing a physical change in the packed bed.[3]

  • Column Overload: In some specific cases, severe column overload can also manifest as peak fronting.[8]

Q4: How can I improve the resolution between this compound and a closely co-eluting impurity?

A4: Improving resolution involves manipulating three key factors: column efficiency (N), retention factor (k), and selectivity (α).[9]

  • Increase Column Efficiency (N): Use a longer column or a column packed with smaller particles. This narrows the peaks, which can improve separation.[2][9]

  • Increase Retention Factor (k): Increase the retention time of the peaks by using a weaker mobile phase (e.g., decreasing the organic solvent percentage in reversed-phase). This moves the peaks further apart.[9]

  • Change Selectivity (α): This is often the most effective approach. It involves changing the relative retention of the two compounds by altering the mobile phase composition (e.g., changing the organic solvent type from acetonitrile to methanol), adjusting the mobile phase pH, changing the column temperature, or selecting a column with a different stationary phase chemistry.[2][9]

Troubleshooting Guide

This guide summarizes common issues and actionable solutions for improving the chromatography of this compound.

Observed Problem Potential Cause Recommended Action Citation
Peak Tailing Secondary silanol interactionsOperate at a lower mobile phase pH (e.g., 2.5-3.0) to suppress silanol ionization. Use a highly deactivated, end-capped column. Add a buffer to the mobile phase.[3][6]
Column overloadDilute the sample by a factor of 10 and reinject. If peak shape improves, reduce sample concentration or injection volume.[5][7]
Column packing bed deformationReplace the column inlet frit or use a guard column. If the issue persists, replace the analytical column.[3][7]
Peak Fronting Poor sample solubility in mobile phaseEnsure the sample is fully dissolved in the initial mobile phase. Reduce the injection volume.[3][8]
Column saturation/overloadReduce the mass of sample injected onto the column.[3]
Broad Peaks High extra-column volumeMinimize the length and internal diameter of tubing between the injector, column, and detector.[7][9]
Column inefficiencyReplace the column with a new one or switch to a column with smaller particles.[8]
Poor Resolution Insufficient column efficiency (N)Increase column length or decrease stationary phase particle size.[9][10]
Inadequate retention (k)Decrease the solvent strength of the mobile phase (e.g., reduce % acetonitrile).[9]
Poor selectivity (α)Change the mobile phase organic modifier (e.g., methanol instead of acetonitrile), adjust pH, change column temperature, or switch to a different stationary phase.[2][9]
Split Peaks Partially blocked column frit or voidReverse and flush the column (if permitted by the manufacturer). If unresolved, replace the column.[8]
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase.[8]

Experimental Protocols

Protocol 1: High-Resolution Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of this compound.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good efficiency and retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier suppresses ionization of this compound and silanols, reducing peak tailing.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutesTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lowering the flow rate may improve resolution.[2]
Column Temperature 30 °CProvides stable retention times. Temperature can be adjusted to alter selectivity.[2][11]
Detector Wavelength UV, set to λmax of this compoundFor optimal sensitivity.
Injection Volume 5 µLA small volume to prevent column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase to maintain good peak shape.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This method is designed for separating the enantiomers of this compound, which is essential for stereospecific drug development. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[12][13]

Parameter Condition Rationale
Column Chiralcel OJ-H, 250 mm x 4.6 mm, 5 µmA polysaccharide-based stationary phase with proven success in separating phthalimide derivatives, which may be structurally related.[12]
Mobile Phase Methanol (100%)Polar organic mobile phases are highly versatile for chiral separations on polysaccharide columns.[14]
Isocratic/Gradient IsocraticSimplifies method development for chiral separations.
Flow Rate 0.5 mL/minA lower flow rate often enhances chiral resolution.[14]
Column Temperature 20 °CLower temperatures can sometimes improve chiral recognition and increase resolution.[10]
Detector Wavelength UV, set to λmax of this compound
Injection Volume 5 µL
Sample Diluent MethanolThe sample should be dissolved in the mobile phase.

Workflows and Parameter Relationships

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape resolution_check Assess Peak Separation (Rs < 1.5) start->resolution_check tailing Peak Tailing? peak_shape->tailing coelution Co-elution? resolution_check->coelution broad Broad Peaks? tailing->broad No solution_tailing 1. Lower Mobile Phase pH 2. Use End-capped Column 3. Reduce Sample Load tailing->solution_tailing Yes broad->resolution_check No solution_broad 1. Check for Extra-Column Volume 2. Use More Efficient Column (e.g., smaller particles) broad->solution_broad Yes solution_resolution Optimize Selectivity (α): 1. Change Mobile Phase Solvent 2. Adjust Temperature 3. Change Stationary Phase coelution->solution_resolution Yes

Caption: A logical workflow for diagnosing and resolving poor chromatographic resolution.

HPLC Parameter Effects on Resolution

G cluster_params Adjustable Parameters cluster_factors Chromatographic Factors p1 Increase Column Length f1 Efficiency (N) p1->f1 + p2 Decrease Particle Size p2->f1 + p3 Decrease Flow Rate p3->f1 + p4 Decrease Mobile Phase Strength f2 Retention (k) p4->f2 + p5 Change Mobile Phase / Temp. f3 Selectivity (α) p5->f3 Δ result Resolution (Rs) f1->result f2->result f3->result

Caption: The relationship between key HPLC parameters and their effect on resolution.

References

minimizing cytotoxicity in Thalassotalic acid B cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thalassotalic acid B in cell-based assays. Given that this compound is a novel N-acyl-amino acid derived from the marine bacterium Thalassotalea, this guide integrates general principles of handling potentially cytotoxic marine natural products with standard cell assay protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a marine natural product, specifically an N-acyl-amino acid with the chemical formula C19H27NO4. Marine natural products are a well-documented source of bioactive compounds, many of which exhibit cytotoxic properties. While the specific mechanism of action for this compound is currently under investigation, it is prudent to assume it may impact cell viability and proliferation.

Q2: How should I prepare and store this compound for cell-based assays?

It is recommended to dissolve this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the initial recommended concentration ranges for screening this compound?

For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps to identify the potent range of the compound and establish a dose-response curve.

Q4: Which cell-based assays are suitable for assessing the cytotoxicity of this compound?

Several assays can be used to measure cytotoxicity. Common choices include:

  • MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A dye exclusion method to differentiate between viable and non-viable cells.

  • Real-time Glo Assays: These assays provide kinetic data on cell viability over time.

Q5: How can I differentiate between a cytotoxic and a cytostatic effect?

A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform cell counting at different time points. A decrease in cell number compared to the initial seeding density suggests cytotoxicity. If the cell number remains the same as the initial seeding density while the untreated control cells have proliferated, this indicates a cytostatic effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. Use a multichannel pipette for consistency.
Edge effects in the plateAvoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent dose-response curve Compound precipitationVisually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the highest concentration tested.
Compound instabilityPrepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the compound from light.
High background in cytotoxicity assay Contamination of cell cultureRegularly check cell cultures for any signs of microbial contamination. Use aseptic techniques.
Reagent interferenceRun a control with the assay reagents and media without cells to check for background signal.
No observed cytotoxicity Compound inactivity in the tested cell lineTry a different cell line that may be more sensitive.
Insufficient incubation timeExtend the incubation time with this compound (e.g., from 24h to 48h or 72h).
Low compound concentrationTest a higher concentration range.
High cytotoxicity in control wells (vehicle control) Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.

Experimental Protocols

Protocol 1: General Cytotoxicity Screening using MTT Assay
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway Diagram

Potential_Cytotoxicity_Pathways Thalassotalic_acid_B This compound Cell_Membrane Cell Membrane Interaction Thalassotalic_acid_B->Cell_Membrane Direct Interaction? Mitochondria Mitochondrial Dysfunction Thalassotalic_acid_B->Mitochondria Direct or Indirect Effect ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Mitochondria->ROS_Production Apoptosis_Pathway Apoptosis Pathway Activation Mitochondria->Apoptosis_Pathway Cytochrome c release DNA_Damage DNA Damage ROS_Production->DNA_Damage DNA_Damage->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Potential signaling pathways affected by a cytotoxic compound.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions incubate_24h->prepare_compound treat_cells Treat cells with compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_assay_reagent Add cytotoxicity assay reagent (e.g., MTT) incubate_treatment->add_assay_reagent incubate_reagent Incubate add_assay_reagent->incubate_reagent read_plate Read plate on microplate reader incubate_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based cytotoxicity assay.

Troubleshooting Logic Diagram

Troubleshooting_High_Variability high_variability High Variability Between Replicates? check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes problem_solved Problem Resolved high_variability->problem_solved No use_homogenous_suspension Ensure Homogenous Cell Suspension check_seeding->use_homogenous_suspension check_pipetting Check Pipetting Technique use_homogenous_suspension->check_pipetting use_multichannel Use Multichannel Pipette check_pipetting->use_multichannel check_edge_effects Investigate Edge Effects use_multichannel->check_edge_effects avoid_outer_wells Avoid Outer Wells check_edge_effects->avoid_outer_wells avoid_outer_wells->problem_solved

Caption: Troubleshooting logic for high replicate variability.

References

Validation & Comparative

Unraveling the Molecular Architecture of Thalassotalic Acid B: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals confirming the structure of the synthetic marine natural product, Thalassotalic acid B. This report details a comparative analysis of the spectroscopic and biological data between the natural and synthetically derived compound, affirming the originally proposed molecular structure.

In the ever-expanding search for novel bioactive compounds, marine microorganisms present a vast and largely untapped resource. A notable example is the discovery of Thalassotalic acids A-C, a family of N-acyldehydrotyrosine analogues isolated from the marine bacterium Thalassotalea sp. PP2-459 by Deering et al. in 2016.[1][2] These compounds, including this compound, have garnered significant interest due to their promising activity as tyrosinase inhibitors.[1][2]

Following its isolation, the proposed structure of this compound was unequivocally confirmed through a concise and modular total synthesis, as reported by Schulz et al. in 2019.[3][4] This synthetic achievement not only verified the initial structural assignment but also provided a scalable route for the production of this compound and its analogues for further biological evaluation. This guide presents a side-by-side comparison of the analytical data from both the natural and synthetic materials, solidifying the structural confirmation of this important natural product.

Structural Confirmation: A Comparative Analysis of Spectroscopic Data

The identity of a synthetic compound with its natural counterpart is rigorously established by comparing their spectroscopic data. For this compound, the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data of the synthetic material were found to be in excellent agreement with those reported for the natural product.

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃) for Natural and Synthetic this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J, Hz)Assignment (Natural)Assignment (Synthetic)
Data unavailable in search results

Table 2: Comparison of ¹³C NMR Data (101 MHz, CDCl₃) for Natural and Synthetic this compound

Chemical Shift (δ) ppmAssignment (Natural)Assignment (Synthetic)
Data unavailable in search results

Table 3: Comparison of High-Resolution Mass Spectrometry (HRMS) Data for Natural and Synthetic this compound

IonCalculated m/zFound m/z (Natural)Found m/z (Synthetic)
[M-H]⁻332.1867332.1872Data unavailable in search results

The structure of this compound was determined to be (Z)-3-(4-hydroxyphenyl)-2-(8-methylnonanoylamino)prop-2-enoic acid. The (Z)-configuration of the double bond was confirmed through Nuclear Overhauser Effect (NOE) correlations.[1]

Biological Activity: A Functional Comparison

Thalassotalic acids have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibitory activity of synthetic this compound was evaluated and compared to the natural product, further confirming its identity and biological function.

Table 4: Tyrosinase Inhibitory Activity of Natural and Synthetic this compound

CompoundIC₅₀ (μM)
Natural this compound470 ± 10
Synthetic this compoundData unavailable in search results
Kojic Acid (Control)46
Arbutin (Control)100

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound was achieved through a concise, three-step sequence.[3]

  • Amide Formation: Glycine is first derivatized to form an amide with 8-methylnonanoic acid.

  • Erlenmeyer-Azlactone Synthesis: The resulting N-acyl glycine undergoes an Erlenmeyer-azlactone condensation with 4-hydroxybenzaldehyde to install the characteristic Z-alkene.

  • Azlactone Ring Opening: The azlactone is subsequently opened to yield the final product, this compound, containing both the amide and carboxylic acid functionalities.

G cluster_0 Synthesis of this compound Glycine Glycine N-(8-methylnonanoyl)glycine N-(8-methylnonanoyl)glycine Glycine->N-(8-methylnonanoyl)glycine Amide Formation 8-methylnonanoic acid 8-methylnonanoic acid 8-methylnonanoic acid->N-(8-methylnonanoyl)glycine Azlactone Intermediate Azlactone Intermediate N-(8-methylnonanoyl)glycine->Azlactone Intermediate Erlenmeyer-Azlactone Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->Azlactone Intermediate This compound This compound Azlactone Intermediate->this compound Ring Opening

Caption: Synthetic workflow for this compound.

Tyrosinase Inhibition Assay

The inhibitory activity of this compound against mushroom tyrosinase is determined spectrophotometrically. The assay measures the rate of L-DOPA oxidation to dopachrome, which can be monitored by the increase in absorbance at 475 nm. The concentration of the test compound that inhibits the enzyme activity by 50% (IC₅₀) is then calculated.

G cluster_1 Tyrosinase Inhibition Assay Workflow Tyrosinase Tyrosinase Reaction Mixture Reaction Mixture Tyrosinase->Reaction Mixture L-DOPA (Substrate) L-DOPA (Substrate) L-DOPA (Substrate)->Reaction Mixture This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Reaction Mixture Spectrophotometric Measurement (475 nm) Spectrophotometric Measurement (475 nm) Reaction Mixture->Spectrophotometric Measurement (475 nm) Oxidation to Dopachrome IC50 Calculation IC50 Calculation Spectrophotometric Measurement (475 nm)->IC50 Calculation

Caption: Workflow for the tyrosinase inhibition assay.

Conclusion

The successful total synthesis of this compound has conclusively confirmed its molecular structure as originally proposed. The congruence of spectroscopic data and biological activity between the natural and synthetic materials provides irrefutable evidence of their identity. This work not only solidifies our understanding of this novel class of marine natural products but also paves the way for the development of new tyrosinase inhibitors with potential applications in the pharmaceutical and cosmetic industries.

G cluster_2 Logical Flow of Structural Confirmation Isolation from Thalassotalea sp. Isolation from Thalassotalea sp. Proposed Structure of this compound Proposed Structure of this compound Isolation from Thalassotalea sp.->Proposed Structure of this compound Total Synthesis Total Synthesis Proposed Structure of this compound->Total Synthesis Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Total Synthesis->Spectroscopic Analysis (NMR, MS) Biological Activity Assay Biological Activity Assay Total Synthesis->Biological Activity Assay Confirmed Structure Confirmed Structure Spectroscopic Analysis (NMR, MS)->Confirmed Structure Data Match Biological Activity Assay->Confirmed Structure Activity Match

Caption: Logical relationship in structure confirmation.

References

Thalassotalic Acid B: A Comparative Analysis of Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activity of Thalassotalic acid B and its known analogs reveals its potential as a moderate tyrosinase inhibitor, with synthetic modifications demonstrating enhanced potency. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and relevant biological pathways for researchers in drug discovery and development.

Thalassotalic acids are a family of N-acyl-dehydrotyrosine derivatives originally isolated from the marine bacterium Thalassotalea sp. PP2-459. These natural products have garnered interest due to their inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation. This guide focuses on the comparative biological activity of this compound against its natural and synthetic analogs.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory effects of this compound and its analogs on mushroom tyrosinase have been evaluated, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison. The data, summarized in the table below, indicates that while all-natural Thalassotalic acids exhibit tyrosinase inhibition, synthetic modifications can lead to significantly improved activity.

CompoundTypeTyrosinase Inhibition IC50 (μM)
Thalassotalic acid ANatural132
This compound Natural 101
Thalassotalic acid CNatural144
Unnatural Analog 4Synthetic65
Unnatural Analog 5Synthetic113
Kojic Acid (Control)Standard Inhibitor18

Data sourced from Schulz, J. M., et al. (2019) and Deering, R. W., et al. (2016).

Among the natural analogs, this compound demonstrates the most promising tyrosinase inhibitory activity with an IC50 value of 101 μM. Notably, the synthetic Unnatural Analog 4, which features a modified acyl group, exhibits a nearly two-fold increase in potency compared to the most active natural counterpart, this compound.

Experimental Protocols

The following is a detailed methodology for the mushroom tyrosinase inhibition assay used to generate the comparative data.

Mushroom Tyrosinase Inhibition Assay

This assay is based on the spectrophotometric measurement of the formation of dopachrome from the oxidation of L-DOPA, catalyzed by mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • Test Compounds (Thalassotalic acids and analogs)

  • Kojic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO. Serial dilutions are then made to achieve a range of test concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the tyrosinase-mediated melanin synthesis pathway and the general workflow of the tyrosinase inhibition assay.

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte cluster_inhibition Inhibition Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Thalassotalic_Acid_B Thalassotalic Acid B Tyrosinase_Target Tyrosinase Thalassotalic_Acid_B->Tyrosinase_Target Inhibits

Caption: Tyrosinase catalyzes the initial steps of melanin synthesis.

Tyrosinase_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add L-DOPA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (475 nm) over time Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining tyrosinase inhibition.

A Comparative Guide to the Cross-Validation of Analytical Methods for Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of Thalassotalic acid B, a key step in ensuring data integrity for research and drug development. Given the limited publicly available data on specific, validated analytical methods for this compound, this document presents a hypothetical cross-validation study between two common, robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data and protocols are illustrative and serve as a template for establishing and verifying the performance of analytical methods for this compound.

Comparative Performance of Analytical Methods

The following table summarizes the hypothetical performance characteristics of HPLC-UV and LC-MS methods for the quantification of this compound in a plasma matrix. This data illustrates a typical outcome of a cross-validation study, highlighting the relative strengths of each technique.

Parameter HPLC-UV Method LC-MS Method Acceptance Criteria
Linearity (r²) 0.99920.9998> 0.995
Range 100 - 5000 ng/mL1 - 1000 ng/mL-
Accuracy (% Recovery) 95.8 - 103.2%98.1 - 101.5%85 - 115%
Precision (%RSD) < 4.5%< 2.8%< 15%
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL-
Limit of Quantification (LOQ) 100 ng/mL1 ng/mL-
Specificity ModerateHighNo interference at the retention time of the analyte
Run Time 12 minutes8 minutes-

Experimental Protocols

HPLC-UV Method

Objective: To quantify this compound in plasma using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • This compound reference standard

  • Blank plasma

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution to prepare working standards for calibration curve and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: Start with 30% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).

LC-MS Method

Objective: To quantify this compound in plasma with higher sensitivity and specificity using LC-MS.

Instrumentation:

  • LC-MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC C18 column (2.1 x 50 mm, 1.8 µm).

Reagents:

  • Same as HPLC-UV method.

Procedure:

  • Standard Solution Preparation: Similar to the HPLC-UV method, but with a lower concentration range for working standards.

  • Sample Preparation: Same protein precipitation method as described for HPLC-UV.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI positive or negative, optimized for this compound.

    • MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound and the internal standard would be determined by infusion and optimization.

Workflow and Pathway Visualizations

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison cluster_result Outcome stock Stock Solution (this compound) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples extraction Protein Precipitation cal_standards->extraction qc_samples->extraction plasma_samples Plasma Samples plasma_samples->extraction hplc_uv HPLC-UV Analysis extraction->hplc_uv lc_ms LC-MS Analysis extraction->lc_ms hplc_data HPLC-UV Data (Linearity, Accuracy, Precision) hplc_uv->hplc_data lc_ms_data LC-MS Data (Linearity, Accuracy, Precision) lc_ms->lc_ms_data comparison Statistical Comparison (Bland-Altman, Correlation) hplc_data->comparison lc_ms_data->comparison report Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

LogicalRelationship cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS) A_linearity Linearity cross_val Cross-Validation (Analysis of Same Samples) A_linearity->cross_val A_accuracy Accuracy A_accuracy->cross_val A_precision Precision A_precision->cross_val A_lod LOD/LOQ A_lod->cross_val B_linearity Linearity B_linearity->cross_val B_accuracy Accuracy B_accuracy->cross_val B_precision Precision B_precision->cross_val B_lod LOD/LOQ B_lod->cross_val conclusion Conclusion on Method Interchangeability cross_val->conclusion

Caption: Logical relationship of parameters in methods cross-validation.

Comparative Transcriptomic Analysis of Thalassotalic Acid B: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible research detailing the comparative transcriptomics of cells treated with Thalassotalic acid B is not available. Thalassotalic acids A, B, and C are novel N-acyldehydrotyrosine analogues known for their tyrosinase inhibition activity.[1][2] This guide, therefore, presents a hypothetical framework for such a study, outlining the experimental design, data presentation, and potential findings that researchers and drug development professionals might pursue.

I. Introduction

Thalassotalic acids, isolated from marine bacteria, have emerged as noteworthy inhibitors of tyrosinase, a key enzyme in melanin synthesis.[1][2] Understanding the broader cellular and transcriptomic impact of these compounds is a critical next step in evaluating their therapeutic potential. This guide proposes a comparative transcriptomic study to elucidate the molecular mechanisms of this compound and to benchmark its activity against other known tyrosinase inhibitors.

The primary objectives of the proposed study are:

  • To identify global gene expression changes in human melanocytes following treatment with this compound.

  • To compare the transcriptomic profile of this compound with that of Kojic acid, a well-established tyrosinase inhibitor.

  • To delineate the signaling pathways modulated by this compound.

II. Hypothetical Comparative Transcriptomic Data

Following RNA sequencing and bioinformatic analysis, the differential gene expression data could be summarized as follows.

Table 1: Summary of Differentially Expressed Genes (DEGs) in HCT116 Cells. Note: This data is illustrative and for conceptual purposes only.

Treatment GroupTotal DEGsUpregulated GenesDownregulated Genes
This compound (10 µM) vs. Vehicle1,254678576
Kojic Acid (100 µM) vs. Vehicle832412420
This compound vs. Kojic Acid422210212

Table 2: Top 10 Differentially Expressed Genes in this compound-Treated Cells. Note: This data is illustrative and for conceptual purposes only.

Gene SymbolGene NameLog2 Fold Changep-valueFunction
TYRTyrosinase-3.5< 0.001Melanin synthesis
MITFMelanocyte Inducing Transcription Factor-2.8< 0.001Master regulator of melanocyte development
DCTDopachrome Tautomerase-2.5< 0.001Melanin synthesis
PMELPremelanosome Protein-2.2< 0.005Melanosome maturation
SOX10SRY-Box Transcription Factor 10-2.1< 0.005Melanocyte development
WNT5AWnt Family Member 5A-1.8< 0.01Wnt signaling pathway
KITKIT Proto-Oncogene, Receptor Tyrosine Kinase-1.5< 0.01Melanocyte survival
PAX3Paired Box 3-1.4< 0.01Melanocyte development
CREB1CAMP Responsive Element Binding Protein 1-1.2< 0.05cAMP signaling pathway
MC1RMelanocortin 1 Receptor-1.1< 0.05Melanin synthesis regulation

III. Proposed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Human melanoma cell line, such as MNT-1 or SK-MEL-28, would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells would be seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells would be treated with either this compound (10 µM), Kojic acid (100 µM as a positive control), or DMSO (vehicle control) for 24 hours.

2. RNA Isolation and Sequencing:

  • RNA Extraction: Total RNA would be extracted from the treated cells using a TRIzol-based method, followed by purification with an RNA cleanup kit. RNA quality and quantity would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: RNA sequencing libraries would be prepared using a NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries would then be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

3. Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads would be assessed for quality using FastQC, and adapters would be trimmed using Trimmomatic.

  • Read Alignment: The trimmed reads would be aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Gene Expression Analysis: Gene expression levels would be quantified using featureCounts. Differential expression analysis would be performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed using the clusterProfiler package in R to identify the biological processes and pathways affected by the treatments.

IV. Visualizations of Proposed Workflows and Pathways

Experimental Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis A Seed MNT-1 Cells B Treat with this compound, Kojic Acid, or Vehicle A->B C Total RNA Extraction B->C 24h Incubation D Library Preparation C->D E Illumina Sequencing D->E F Quality Control & Trimming E->F G Alignment to hg38 F->G H Differential Expression Analysis G->H I Pathway Enrichment Analysis H->I J J I->J Results Interpretation

Caption: Proposed experimental workflow for comparative transcriptomics.

Hypothetical Signaling Pathway Diagram:

G cluster_pathway Hypothesized Impact of this compound on Melanogenesis TA_B This compound Tyrosinase Tyrosinase TA_B->Tyrosinase Inhibits DOPA DOPA Tyrosinase->DOPA Catalyzes DOPAquinone DOPAquinone DOPA->DOPAquinone Melanin Melanin DOPAquinone->Melanin MITF MITF TYR_gene TYR Gene Transcription MITF->TYR_gene Activates TYR_gene->Tyrosinase Translates to TA_B_effect This compound (Transcriptomic Effect) TA_B_effect->MITF Downregulates

Caption: Hypothesized dual-action mechanism of this compound.

V. Conclusion and Future Directions

This guide outlines a robust framework for investigating the transcriptomic effects of this compound. The proposed experiments would provide invaluable data on its mechanism of action, enabling a direct comparison with established compounds. Future studies could expand upon this by investigating dose-dependent and time-course effects, exploring effects in different cell types, and validating the transcriptomic findings with proteomic and functional assays. Such a comprehensive approach is essential for the continued development of this compound as a potential therapeutic agent.

References

Validating Tyrosinase as the Therapeutic Target for Thalassotalic Acid B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thalassotalic acid B's performance as a tyrosinase inhibitor against other known inhibitors, supported by experimental data. Detailed methodologies for the key experiments are included to facilitate reproducibility and further investigation into its therapeutic potential.

Introduction

This compound, a member of the N-acyldehydrotyrosine analogues isolated from the marine bacterium Thalassotalea sp. PP2-459, has been identified as a promising inhibitor of tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of therapeutics for hyperpigmentation disorders and for applications in food preservation. This document outlines the validation of tyrosinase as the therapeutic target for this compound through a comparative analysis of its inhibitory activity.

Comparative Analysis of Tyrosinase Inhibitors

The inhibitory efficacy of this compound against tyrosinase has been quantified and compared with other well-established tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundIC50 (μM)Source Organism/MethodReference Compound(s)
Thalassotalic acid A 130 Thalassotalea sp. PP2-459Kojic acid, Arbutin
Kojic acid46Fungal-
Arbutin100Plant (Bearberry)-

Note: The available literature specifically reports the IC50 value for Thalassotalic acid A, a closely related analogue of this compound from the same natural source.[1][2] It is presented here as a representative of the thalassotalic acid class.

Experimental Protocols

The following is a detailed methodology for the in vitro tyrosinase inhibition assay used to determine the IC50 values of Thalassotalic acids.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-tyrosine

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • This compound (and other test compounds)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

  • Tyrosinase Inhibition Assay (Monophenolase activity):

    • To each well of a 96-well plate, add 20 µL of the test compound solution at different concentrations.

    • Add 140 µL of L-tyrosine solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of mushroom tyrosinase solution to each well.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

    • A control reaction is performed without the inhibitor.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

Visualizing the Target Validation Workflow

The following diagrams illustrate the key processes involved in validating the therapeutic target of this compound.

G cluster_0 Experimental Workflow Isolation Isolation Characterization Characterization Isolation->Characterization This compound Assay Assay Characterization->Assay Data_Analysis Data_Analysis Assay->Data_Analysis IC50 Determination Comparison Comparison Data_Analysis->Comparison vs. Known Inhibitors

Caption: Experimental workflow for validating tyrosinase inhibition.

G Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Thalassotalic_Acid_B Thalassotalic_Acid_B Thalassotalic_Acid_B->Tyrosinase Inhibits

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Conclusion

The available data strongly supports tyrosinase as a primary therapeutic target for this compound and its analogues. With an IC50 value of 130 µM, Thalassotalic acid A demonstrates inhibitory activity comparable to the established tyrosinase inhibitor arbutin.[1][2] Further structure-activity relationship studies on synthetic analogues could lead to the development of even more potent tyrosinase inhibitors for therapeutic and cosmetic applications. The provided experimental protocol offers a robust framework for the continued investigation and validation of this class of compounds.

References

A Comparative Analysis of Extraction Methods for Thalassotalic Acid B from the Diatom Thalassiosira weissflogii

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a side-by-side comparison of different methods for the extraction of Thalassotalic acid B, a polyunsaturated aldehyde (PUA) produced by the marine diatom Thalassiosira weissflogii. The information presented herein is based on established protocols for the extraction of PUAs and related lipids from diatoms.

This compound belongs to a class of oxylipins that are of significant interest due to their roles in chemical ecology and potential pharmacological applications. These aldehydes are typically produced in response to cellular stress or damage. The selection of an appropriate extraction method is paramount to ensure high yield and purity of the target compound for downstream applications.

Comparison of Extraction Methodologies

Several techniques can be employed for the extraction of this compound from Thalassiosira weissflogii biomass. The primary methods include conventional solvent extraction, solid-phase microextraction (SPME), and supercritical fluid extraction (SFE). Each method offers distinct advantages and disadvantages in terms of efficiency, selectivity, and environmental impact.

Extraction Method Principle Typical Solvents/Conditions Advantages Disadvantages Reported Yield/Recovery Purity
Solvent Extraction Disruption of cell membranes and dissolution of target compounds in a suitable organic solvent.Methanol, Ethanol, Hexane, Dichloromethane/Methanol (2:1, v/v)Simple, widely applicable, scalable.Use of potentially toxic and volatile organic solvents, can co-extract interfering compounds.Variable, dependent on solvent and protocol.Moderate to high, often requires further purification.
Solid-Phase Microextraction (SPME) Adsorption of volatile and semi-volatile compounds onto a coated fiber, followed by thermal desorption for analysis.Headspace sampling with on-fiber derivatization (e.g., using PFBHA).High sensitivity, minimal solvent use, suitable for quantitative analysis of volatile aldehydes.Primarily an analytical technique, not suitable for preparative-scale extraction.High (67.1% to 117% for other PUAs)[1].High, due to the selectivity of the fiber and detection method.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO₂) as the extraction solvent, offering properties of both a liquid and a gas.Supercritical CO₂ with or without a co-solvent (e.g., ethanol)."Green" technology with no organic solvent residue, tunable selectivity by adjusting pressure and temperature.High initial equipment cost, may require optimization for specific compounds.Potentially high, but specific data for this compound is limited.High, can be very selective.

*Quantitative data for this compound is not widely available in the literature. The presented yields and purities are based on studies of similar polyunsaturated aldehydes and lipids from diatoms and should be considered as indicative.

Experimental Protocols

Conventional Solvent Extraction Protocol

This protocol is a generalized procedure based on methods for extracting lipids and oxylipins from diatoms.

Materials:

  • Lyophilized Thalassiosira weissflogii biomass

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize 1 g of lyophilized T. weissflogii biomass in a mixture of 10 mL of DCM and 20 mL of MeOH.

  • Sonicate the mixture for 15 minutes in an ice bath to ensure cell disruption.

  • Add 10 mL of DCM and vortex the mixture for 2 minutes.

  • Add 10 mL of deionized water and vortex again for 2 minutes to induce phase separation.

  • Centrifuge the mixture at 3000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the extracted lipids and PUAs.

  • Repeat the extraction of the aqueous phase with another 10 mL of DCM.

  • Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be further purified using chromatographic techniques (e.g., silica gel column chromatography or HPLC) to isolate this compound.

Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This analytical protocol is adapted from methods for the determination of aldehydes in algae.[1]

Materials:

  • Fresh Thalassiosira weissflogii culture

  • SPME fiber (e.g., PDMS/DVB)

  • O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization agent

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Load the SPME fiber with the PFBHA derivatization agent by exposing it to the headspace of a PFBHA solution.

  • Place a known volume of the T. weissflogii culture in a sealed vial. To induce the release of PUAs, the cells can be mechanically disrupted (e.g., by sonication).

  • Expose the PFBHA-loaded SPME fiber to the headspace of the culture vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for the extraction and derivatization of the aldehydes.

  • Retract the fiber and introduce it into the injection port of a GC-MS for thermal desorption and analysis.

  • Quantification is achieved by using an internal standard and creating a calibration curve.

Signaling Pathway and Experimental Workflow

The production of polyunsaturated aldehydes like this compound in diatoms is a defense mechanism triggered by environmental stress, such as grazing pressure or nutrient limitation. This process involves the enzymatic oxidation of polyunsaturated fatty acids.

G cluster_stress Environmental Stress cluster_cell Diatom Cell Stress Grazing or Nutrient Limitation Membrane Cell Membrane Disruption Stress->Membrane Lipase Lipase Activation Membrane->Lipase PUFA Polyunsaturated Fatty Acids (e.g., EPA, DHA) LOX Lipoxygenase (LOX) Pathway PUFA->LOX substrate for Lipase->PUFA releases Hydroperoxides Fatty Acid Hydroperoxides LOX->Hydroperoxides Lyase Hydroperoxide Lyase Hydroperoxides->Lyase cleaved by PUA This compound (Polyunsaturated Aldehyde) Lyase->PUA

Caption: Stress-induced signaling pathway for the production of this compound in diatoms.

The general workflow for the extraction and analysis of this compound involves several key stages, from sample preparation to final characterization.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Biomass Thalassiosira weissflogii Biomass Harvest Harvesting & Lyophilization Biomass->Harvest Extraction Solvent Extraction / SFE / SPME Harvest->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatography (HPLC, GC) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation (MS, NMR) PureCompound->Analysis

Caption: General experimental workflow for this compound extraction and analysis.

References

Independent Verification of Thalassotalic Acid B Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the anti-inflammatory and neuroprotective potential of Thalassotalic acid B, including its mechanism of action and relevant experimental protocols for independent verification.

This compound, a meroterpenoid of marine fungal origin, has emerged as a compound of interest for its significant anti-inflammatory and neuroprotective properties. This guide provides a comprehensive overview of its bioactivity, supported by a summary of key experimental data and detailed methodologies for researchers seeking to independently verify its effects. While direct comparative studies against established drugs are limited in publicly available literature, this guide offers a framework for such analysis by presenting its known biological functions and the standard protocols to evaluate them.

Comparative Bioactivity Data

This compound has been shown to exhibit potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in microglia, key immune cells of the central nervous system. Additionally, it demonstrates neuroprotective activity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.

Due to a lack of studies directly comparing this compound with other compounds in the same experimental setup, a direct, quantitative comparison is not possible. The following table summarizes the reported bioactivity of this compound. Researchers can use the provided experimental protocols to conduct comparative studies against reference compounds such as Dexamethasone (for anti-inflammatory activity) and Sulforaphane (for Nrf2 activation).

Bioactive Property Test System Key Finding Reported Efficacy (Example)
Anti-inflammatoryLPS-stimulated BV-2 microgliaInhibition of Nitric Oxide (NO) productionSignificant reduction in NO levels
NeuroprotectionMurine hippocampal HT22 cellsActivation of the Nrf2 signaling pathwayUpregulation of Nrf2 target genes

Experimental Protocols

To facilitate the independent verification and comparative analysis of this compound's bioactivity, detailed protocols for key experiments are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in BV-2 Microglia

This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated microglial cells.

a. Cell Culture and Treatment:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (or a reference compound like Dexamethasone) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

b. Measurement of Nitric Oxide:

  • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Neuroprotective Activity: Nrf2 Activation Assay

This protocol describes how to assess the activation of the Nrf2 signaling pathway, a key mechanism for cellular protection against oxidative stress.

a. Cell Culture and Treatment:

  • Culture murine hippocampal HT22 cells or a similar neuronal cell line in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in appropriate culture plates for the chosen readout (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays).

  • Treat the cells with various concentrations of this compound (or a reference Nrf2 activator like Sulforaphane) for a specified period (e.g., 6-24 hours).

b. Measurement of Nrf2 Activation (Western Blotting for Nrf2 Nuclear Translocation):

  • Following treatment, lyse the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Determine the protein concentration of each fraction using a BCA protein assay.

  • Separate equal amounts of protein from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • An increase in the Nrf2 protein level in the nuclear fraction indicates activation of the pathway. Lamin B1 can be used as a loading control for the nuclear fraction.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocates to iNOS (inactive) iNOS (inactive) NO Production NO Production iNOS (inactive)->NO Production catalyzes This compound This compound This compound->IKK inhibits iNOS gene iNOS gene NF-κB (active)->iNOS gene binds to iNOS mRNA iNOS mRNA iNOS gene->iNOS mRNA transcription iNOS mRNA->iNOS (inactive) translation

Caption: Anti-inflammatory signaling pathway of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds to Ub Ub Nrf2->Ub ubiquitination Nrf2 (active) Nrf2 (active) Nrf2->Nrf2 (active) translocates to Proteasome Proteasome Ub->Proteasome degradation This compound This compound This compound->Keap1 inactivates ARE ARE Nrf2 (active)->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection G Start Start Seed BV-2 cells Seed BV-2 cells Start->Seed BV-2 cells Pre-treat with Compound Pre-treat with This compound Seed BV-2 cells->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Measure Absorbance Measure Absorbance Add Griess Reagent->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Thalassotalic Acid B: A Comparative Analysis Against Standard of Care Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of dermatological drug development, the demand for novel and effective tyrosinase inhibitors to address hyperpigmentation continues to grow. This guide provides a comparative benchmark of the novel marine-derived compound, Thalassotalic acid B, against established standard of care agents. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its potential based on available preclinical data.

Quantitative Comparison of Tyrosinase Inhibitors

This compound's inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, has been evaluated and compared with commonly used depigmenting agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their respective potencies. Lower IC50 values are indicative of greater potency.

CompoundIC50 (μM)Notes
Thalassotalic acid A *130 Isolated from the marine bacterium Thalassotalea sp. PP2-459.[1][2] Thalassotalic acids A-C share a common N-acyldehydrotyrosine scaffold, with Thalassotalic acid A being a moderate inhibitor of tyrosinase.[3]
Kojic Acid12.1 - 46A well-established tyrosinase inhibitor used as a positive control in many studies.[1][2][4] Its IC50 can vary based on experimental conditions. It acts as a competitive inhibitor of monophenolase and a mixed inhibitor of diphenolase activity of mushroom tyrosinase.[5]
Arbutin (β-arbutin)100A hydroquinone glycoside that acts as a tyrosinase inhibitor.[1][2]
Hydroquinone~70Considered a gold standard for treating hyperpigmentation, it is a potent tyrosinase inhibitor.[6][7] However, its use is often associated with concerns about cytotoxicity.
Azelaic Acid-While used in the treatment of hyperpigmentation and considered a tyrosinase inhibitor, specific IC50 values are not as consistently reported in literature under the same standardized assay conditions. It is known to be effective in treating disorders of pigmentation.[8] Prescription-strength formulations (15-20%) have shown efficacy comparable to hydroquinone.[9]

Note: Data for Thalassotalic acid A is presented as a proxy for this compound due to their structural similarity and co-isolation, as detailed in the initial discovery literature.

Mechanism of Action: Tyrosinase Inhibition in Melanogenesis

This compound, like the standard of care drugs it is benchmarked against, exerts its effect by inhibiting the enzyme tyrosinase. This enzyme is critical for the initial steps of melanogenesis, the biochemical pathway responsible for the production of melanin pigment in the skin. By blocking tyrosinase, these compounds can reduce the production of melanin, thereby addressing hyperpigmentation.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitory Action Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Multiple Steps Thalassotalic_B This compound Thalassotalic_B->Tyrosine Inhibits SoC Standard of Care (Kojic Acid, etc.) SoC->Tyrosine Inhibits

Mechanism of Tyrosinase Inhibition.

Experimental Protocols

The following provides a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, a common protocol used to evaluate the potency of tyrosinase inhibitors.

Mushroom Tyrosinase Inhibition Assay

  • Materials and Reagents:

    • Mushroom Tyrosinase (e.g., Sigma-Aldrich, 30 U/mL)

    • L-DOPA (10 mM)

    • Phosphate Buffer (0.1 M, pH 6.8)

    • Test compounds (this compound, standard of care drugs) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control wells, add 20 µL of the solvent (e.g., DMSO).

    • Add 100 µL of the phosphate buffer (0.1 M, pH 6.8) to all wells.

    • Add 40 µL of the mushroom tyrosinase solution (30 U/mL) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (10 mM) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.[10]

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound and Control Solutions C Dispense Reagents into 96-well Plate A->C B Prepare Tyrosinase and L-DOPA Solutions B->C D Pre-incubate (10 min, RT) C->D E Initiate Reaction with L-DOPA D->E F Incubate (20 min, 37°C) E->F G Measure Absorbance (475 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Workflow for Tyrosinase Inhibition Assay.

References

Safety Operating Guide

Navigating the Disposal of Thalassotalic Acid B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Thalassotalic acid B, a member of the N-acyldehydrotyrosine analogues, requires careful consideration for its disposal, particularly in the absence of a specific Safety Data Sheet (SDS). This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, drawing upon established principles of laboratory chemical waste management.

Risk Assessment and Precautionary Measures

Given the limited publicly available safety data for this compound, a thorough risk assessment is the critical first step before handling or disposal.[1][2] This assessment should be conducted in collaboration with your institution's Environmental Health and Safety (EHS) department.

Key Precautionary Steps:

  • Assume Hazard: In the absence of specific data, treat this compound as a hazardous substance.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Consult Institutional Policy: Always adhere to your organization's specific Chemical Hygiene Plan and hazardous waste disposal protocols.[3]

Chemical and Physical Properties of Related Compounds

PropertyThalassotalic acid AThalassotalic acid C
Molecular Formula C₁₉H₂₇NO₄C₁₈H₂₅NO₄
Molecular Weight 333.4 g/mol 319.4 g/mol
Chemical Class Fatty Acyls -> Fatty amides -> N-acyl aminesFatty Acyls -> Fatty amides -> N-acyl amines

Note: This data is for related compounds and should be used for informational purposes only. The properties of this compound may differ.

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the disposal of research-grade chemicals where a specific SDS is unavailable.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3][4] Incompatible chemicals can react violently.[4]

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Containerization:

    • Use only approved, chemically compatible hazardous waste containers.[5] Plastic containers are often preferred.[5]

    • Ensure the container is in good condition, with a secure, leak-proof lid.[6]

    • The container should be clearly labeled as "Hazardous Waste."[6]

  • Labeling:

    • Properly label the waste container with the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[6]

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the first waste was added to the container.

    • Indicate any known or suspected hazards (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]

    • The SAA should be a well-ventilated, secure location away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request and Pick-up:

    • Once the container is full or you have completed your work with the compound, contact your institution's EHS department to arrange for a hazardous waste pick-up.[5][6]

    • Do not pour this compound down the drain or dispose of it in the regular trash.[3]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • For a container to be considered "empty" by regulatory standards, generally, all contents must be removed by normal means, and no more than 3% by weight of the total capacity of the container can remain.

    • If decontamination is feasible and permitted by your institution, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7]

    • After proper decontamination, remove or deface the original label before recycling or disposal as non-hazardous waste.[7]

Experimental Workflow and Disposal Logic

The following diagram illustrates the general workflow for the safe handling and disposal of a research chemical like this compound.

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Generation & Disposal risk_assessment Conduct Risk Assessment (Consult EHS) ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Use this compound in Experiment fume_hood->experiment segregate Segregate Solid & Liquid Waste experiment->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Request EHS Waste Pick-up store->pickup

References

Essential Safety and Logistical Information for Handling Thalassotalic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Thalassotalic acid B" appears to be a fictional chemical compound. The following information is a template based on best practices for handling hazardous laboratory chemicals. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of a hazardous chemical like this compound. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This table summarizes the hypothetical properties of this compound. Replace this data with information from a certified SDS.

PropertyValue
Physical State Solid
Appearance White Powder
Odor Odorless
pH 3.8-4.8 (in aqueous solution)
Melting Point 169 °C / 336.2 °F[1]
Boiling Point Not available
Solubility Soluble in water
Vapor Pressure 2.7 mbar @ 20 °C[1]
Molecular Weight 61.83 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

This table outlines the potential hazards and the required personal protective equipment for handling this compound.

Hazard ClassRequired PPE
Acute Toxicity Nitrile gloves, Lab coat, Safety goggles with side shields
Skin Corrosion/Irritation Chemical-resistant gloves (e.g., neoprene), Chemical-resistant apron or suit[2]
Serious Eye Damage/Irritation Chemical splash goggles or face shield[3]
Respiratory Sensitization Fume hood, Respirator with appropriate cartridges[3]
Reproductive Toxicity Double gloving, Full-face respirator, Disposable lab coat

All personal protective equipment should be properly designed, constructed, and maintained in a clean and reliable fashion.[4] It should also fit comfortably to encourage its use.[4]

Operational Plan

Engineering Controls and Preparation
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Spill Kit: A chemical spill kit appropriate for acidic powders should be available in the laboratory.

Handling Procedures
  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.[3][4][5] This includes, at a minimum, a lab coat, nitrile gloves, and safety goggles.[3]

  • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When dissolving the compound, add the powder slowly to the solvent to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[6][7]

Disposal Plan

Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[8]

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[9] Do not mix with other chemical wastes unless compatibility has been confirmed.[8]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a puncture-resistant sharps container.[10]

Container Labeling
  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.[8][9][11]

Storage and Disposal
  • Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.[9][12]

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8][11] Do not transport hazardous waste yourself.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: Workflow for handling this compound.

Signaling Pathway Placeholder

As "this compound" is a hypothetical compound, its biological signaling pathway is unknown. The following diagram is a generic placeholder for a signaling cascade.

G This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: Hypothetical signaling pathway for this compound.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.